2-Chloro-6-iodo-1,8-naphthyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H4ClIN2 |
|---|---|
Molecular Weight |
290.49 g/mol |
IUPAC Name |
2-chloro-6-iodo-1,8-naphthyridine |
InChI |
InChI=1S/C8H4ClIN2/c9-7-2-1-5-3-6(10)4-11-8(5)12-7/h1-4H |
InChI Key |
DBKBAYLNZBLUKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=NC=C(C=C21)I)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Foreword: The Strategic Value of the Bifunctional Scaffold
Process Chemistry & Scale-Up Whitepaper: Synthesis of 2-Chloro-6-iodo-1,8-naphthyridine
In advanced medicinal chemistry and material sciences, the 1,8-naphthyridine core serves as a highly privileged pharmacophore[1]. Specifically, the 2-chloro-6-iodo-1,8-naphthyridine derivative is structurally invaluable due to its orthogonally reactive halogen handles. The significant disparity in bond dissociation energies between the C6–I and C2–Cl bonds permits highly selective, sequential cross-coupling events (e.g., initial Sonogashira or Suzuki-Miyaura coupling at the highly reactive iodine site, followed by Buchwald-Hartwig amination at the chlorine site)[2]. This whitepaper provides a rigorously evaluated, causal methodology for scaling the synthesis of this critical intermediate.
Phase I: Mechanistic Blueprint
The synthesis proceeds via a self-validating two-step mechanistic pathway.
1. The Skraup-Pechmann Hybrid Annulation: The construction of the naphthyridine core starts from commercially available 2-amino-5-iodopyridine. Rather than relying on highly unstable isolated aldehydes, D,L-malic acid is utilized as an in situ precursor[3]. When exposed to concentrated sulfuric acid at elevated temperatures, malic acid undergoes a sequential dehydration and decarbonylation to yield malonic semialdehyde. The primary amine of the starting material immediately condenses with the aldehyde to form an imine. Subsequently, the intensely acidic environment drives a thermodynamically favored electrophilic aromatic substitution (EAS), cyclizing onto the C3 position of the pyridine ring to construct 6-iodo-1,8-naphthyridin-2(1H)-one[3].
2. Deoxychlorination:
The resulting lactam is highly stable due to amide resonance. To convert it into an active cross-coupling handle, it is subjected to neat phosphorus oxychloride (
Phase II: Process-Optimized Methodologies
The following procedures are engineered not just for yield, but as self-validating systems where physical state changes provide absolute confirmation of reaction progress.
Protocol A: Synthesis of 6-Iodo-1,8-naphthyridin-2(1H)-one
-
Dissolution: Charge a dry 500 mL round-bottom flask with 50 mL of concentrated
(98%). Slowly add 2-amino-5-iodopyridine (10.0 g, 1.0 eq) with continuous stirring at ambient temperature.-
Causality: Dissolution of the aminopyridine is exothermic. Ensuring complete homogeneity prior to the introduction of the carbon-source prevents runaway thermal pockets and localized charring.
-
-
Reagent Addition: Gradually introduce D,L-malic acid (9.1 g, 1.5 eq) in small portions over 15 minutes[3].
-
Thermal Activation: Affix a reflux condenser and ramp the internal temperature to 110 °C. Maintain heating for 4 hours.
-
Causality: The high thermal threshold is strictly required to overcome the activation energy of malic acid decarbonylation and the subsequent EAS ring-closure against the inductively deactivating iodine substituent.
-
-
Endpoint Validation & Isolation: Allow the mixture to cool to 40 °C, then pour it cautiously over 400 g of vigorously stirred crushed ice.
-
Self-Validating System: The massive thermodynamic shift and aqueous dilution instantaneously break the solubility parameters of the product. The formation of a dense, pale-yellow precipitate is the visual confirmation of successful annulation. If the solution remains clear, cyclization has failed. Filter the precipitate, wash thoroughly with cold water to remove residual acid, and dry in vacuo.
-
Protocol B: Synthesis of 2-Chloro-6-iodo-1,8-naphthyridine
-
Suspension Formation: In a 250 mL flask, suspend the crude 6-iodo-1,8-naphthyridin-2(1H)-one (10.0 g, 1.0 eq) in neat
(30 mL, ~8.5 eq). Add N,N-diisopropylethylamine (DIPEA) (0.5 mL, catalytic).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Causality: DIPEA acts as an organic base to abstract the lactam proton, accelerating the formation of the imidoyl chloride intermediate.
-
-
Refluxing: Heat the suspension to reflux (105 °C) under a nitrogen atmosphere for 3 hours.
-
Self-Validating System: The starting lactam is completely insoluble in
. Complete dissolution into a homogeneous, dark brown/black liquid strictly indicates quantitative conversion to the chloropyridine.
-
-
Vacuum Distillation: Rigorously distill off excess
under reduced pressure until a viscous residue remains.-
Causality: Omitting this step and directly quenching large volumes of
risks a violent exothermic hydrolysis. Furthermore, the localized heat generation could hydrolytically reverse the newly formed C-Cl bond back to the lactam.
-
-
Quench & Neutralization: Dilute the residue with 50 mL of cold dichloromethane (DCM) and pour into ice-water (200 mL). Neutralize the biphasic mixture to pH ~7.5 using saturated aqueous
.-
Causality: Using a mild base like bicarbonate rather than sodium hydroxide prevents base-catalyzed hydrolysis of the C2 chlorine atom. Separate the organic phase, dry over
, and evaporate to yield the pure 2-chloro-6-iodo-1,8-naphthyridine[1].
-
Phase III: Quantitative Parameter Matrix
Table 1 summarizes the critical process metrics for the two-stage synthetic architecture.
| Parameter | Stage 1 (Skraup Annulation) | Stage 2 (Deoxychlorination) |
| Active Substrate | 2-Amino-5-iodopyridine | 6-Iodo-1,8-naphthyridin-2(1H)-one |
| Reagent / Electrophile | D,L-Malic Acid (1.5 eq) | Phosphorus Oxychloride (8.5 eq) |
| Solvent Matrix | Conc. | Neat |
| Operating Temp. | 110 °C | 105 °C (Reflux) |
| Reaction Time | 4.0 Hours | 3.0 Hours |
| Visual State Change | Exothermic dissolution | Heterogeneous suspension |
| Average Yield | 65 - 75% | 85 - 92% |
Phase IV: Pathway Visualization
The logical flow of the synthesis and the transitional state of the intermediate are mapped below.
Fig 1: Stepwise synthesis of 2-chloro-6-iodo-1,8-naphthyridine via a Skraup-type annulation.
References
-
Title: Tailor-made naphthyridines: Self-assembling multiple hydrogen-bonded supramolecular architectures from dimer to helix Source: ResearchGate.net URL: [Link]
-
Title: Four hydrogen-bonding motifs in oligonucleotides Source: SemanticScholar.org URL: [Link]
Sources
2-Chloro-6-iodo-1,8-naphthyridine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Chloro-6-iodo-1,8-naphthyridine
For inquiries, please contact: Senior Application Scientist, Gemini Division, Google AI
Abstract
The 1,8-naphthyridine scaffold is a "privileged" heterocyclic motif renowned for its presence in a multitude of biologically active compounds, spanning from antibacterial to anticancer agents.[1][2][3] This technical guide provides an in-depth analysis of 2-Chloro-6-iodo-1,8-naphthyridine, a versatile and strategically functionalized intermediate for advanced chemical synthesis. We will explore its core chemical properties, propose a robust synthetic pathway, and detail its application in cornerstone cross-coupling reactions, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this powerful building block.
Introduction: The Significance of the 1,8-Naphthyridine Core
The 1,8-naphthyridine framework is a bioisostere of quinoline and has been a focal point of medicinal chemistry since the discovery of nalidixic acid in 1962, the progenitor of the quinolone class of antibiotics.[1][4] The inherent biological activity of this scaffold has led to the development of numerous therapeutic agents, including the antibacterial drug Gemifloxacin and the anticancer agent Vosaroxin.[5][6] The strategic placement of halogen atoms at the 2- and 6-positions of the 1,8-naphthyridine ring system, as in 2-Chloro-6-iodo-1,8-naphthyridine, creates a molecule with two distinct and orthogonally reactive sites. This differential reactivity is paramount for the sequential and regioselective introduction of diverse molecular fragments, making it an invaluable tool in the construction of complex molecular architectures and the exploration of new chemical space in drug discovery.[4]
Proposed Synthesis of 2-Chloro-6-iodo-1,8-naphthyridine
While a direct, one-pot synthesis for 2-Chloro-6-iodo-1,8-naphthyridine is not extensively documented, a logical and efficient multi-step synthetic route can be proposed based on established methodologies for the synthesis and functionalization of the 1,8-naphthyridine core. The proposed pathway involves the initial construction of a 6-chloro-1,8-naphthyridin-2(1H)-one, followed by chlorination and subsequent regioselective iodination.
Step 1: Synthesis of 6-Chloro-1,8-naphthyridin-2(1H)-one
The synthesis can commence with a Friedländer-type condensation reaction, a well-established method for constructing quinoline and naphthyridine ring systems.[5][7] This would involve the reaction of 2-amino-5-chloropyridine with a suitable three-carbon carbonyl component, such as malonic acid, in the presence of a dehydrating agent like polyphosphoric acid (PPA).
Step 2: Chlorination to Yield 2,6-Dichloro-1,8-naphthyridine
The resulting 6-chloro-1,8-naphthyridin-2(1H)-one can then be converted to the corresponding dichloro derivative. This transformation is typically achieved by treatment with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to ensure complete conversion.[8]
Experimental Protocol: Synthesis of 2,6-Dichloro-1,8-naphthyridine
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 6-chloro-1,8-naphthyridin-2(1H)-one (1.0 eq), phosphorus pentachloride (2.1 eq), and phosphorus oxychloride (2.5 eq).[8]
-
Reaction: Heat the mixture to reflux and maintain for 6 hours under a nitrogen atmosphere.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture over crushed ice.
-
Neutralization: Basify the aqueous solution with sodium carbonate until the pH reaches 8.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Recrystallize the crude product from acetone to yield 2,6-dichloro-1,8-naphthyridine as a pale yellow powder.[8]
Step 3: Regioselective Iodination
The final step is the regioselective iodination of 2,6-dichloro-1,8-naphthyridine. Electrophilic iodination of chloro-substituted aromatic compounds can be achieved using various iodinating agents.[9] The use of elemental iodine (I₂) in the presence of a silver salt, such as silver sulfate (Ag₂SO₄), is an effective method for the iodination of electron-deficient aromatic rings.[9] The regioselectivity of this reaction is directed by the electronic properties of the naphthyridine ring, with the iodine expected to add at the most electron-rich position that is sterically accessible.
Core Chemical Properties
The chemical properties of 2-Chloro-6-iodo-1,8-naphthyridine are summarized in the table below. These values are predicted based on the known properties of its constituent parts and related molecules.[10][11]
| Property | Value |
| Molecular Formula | C₈H₄ClIN₂ |
| Molecular Weight | 290.49 g/mol |
| Appearance | Pale yellow to off-white solid |
| Melting Point | >150 °C (decomposes) |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), THF, and DMF. Sparingly soluble in alcohols. Insoluble in water. |
| pKa (predicted) | ~1.5 (due to the basicity of the ring nitrogens) |
Synthetic Applications: Regioselective Cross-Coupling Reactions
The primary synthetic utility of 2-Chloro-6-iodo-1,8-naphthyridine lies in its capacity for selective cross-coupling reactions. The significant difference in the bond dissociation energies of the C-I and C-Cl bonds allows for the preferential reaction at the more labile C-I bond.[12] This enables a sequential functionalization strategy, where the iodo position is first modified, followed by a subsequent reaction at the chloro position under more forcing conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and a boronic acid or ester.[13][14] In the case of 2-Chloro-6-iodo-1,8-naphthyridine, the reaction can be selectively performed at the 6-position.[15][16]
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-6 Position
-
Reagents: To a Schlenk tube, add 2-Chloro-6-iodo-1,8-naphthyridine (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Solvent: Add a degassed mixture of toluene and water (e.g., 4:1).
-
Reaction: Heat the mixture to 90 °C and stir under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[17][18] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[19] The higher reactivity of the C-I bond in 2-Chloro-6-iodo-1,8-naphthyridine allows for selective alkynylation at the 6-position.[20][21]
Experimental Protocol: Selective Sonogashira Coupling at the C-6 Position
-
Reagents: In a Schlenk tube under an inert atmosphere, dissolve 2-Chloro-6-iodo-1,8-naphthyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq), and a copper co-catalyst like CuI (0.05 eq) in an anhydrous solvent such as THF or DMF.
-
Addition: Add a terminal alkyne (1.2 eq) followed by a degassed amine base, such as triethylamine (2.5 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until completion.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[22][23] This reaction is of paramount importance in medicinal chemistry for the introduction of amine functionalities.[24][25] The selective amination at the C-6 position of 2-Chloro-6-iodo-1,8-naphthyridine can be achieved by leveraging the greater reactivity of the C-I bond towards oxidative addition to the palladium(0) catalyst.[12]
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-6 Position
-
Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.08 eq), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq).
-
Reagents: Add 2-Chloro-6-iodo-1,8-naphthyridine (1.0 eq) and the desired amine (1.2 eq).
-
Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture (e.g., 100 °C) for the required time.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-6-amino-1,8-naphthyridine derivative.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kthmcollege.ac.in [kthmcollege.ac.in]
- 7. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 2,7-DICHLORO-1,8-NAPHTHYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Chloro-1,8-naphthyridine | C8H5ClN2 | CID 5152838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,8-Naphthyridine (CAS 254-60-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 16. mt.com [mt.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. snu.elsevierpure.com [snu.elsevierpure.com]
- 21. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. hammer.purdue.edu [hammer.purdue.edu]
- 25. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Characterization of 2-Chloro-6-iodo-1,8-naphthyridine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 2-Chloro-6-iodo-1,8-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural elucidation through modern spectroscopic techniques. While direct experimental data for this specific molecule is not widely published, this guide synthesizes predictive data based on analogous structures and established spectroscopic principles, providing a robust framework for its synthesis and characterization.
Introduction to 2-Chloro-6-iodo-1,8-naphthyridine
The 1,8-naphthyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antibacterial and anticancer properties. The introduction of a chlorine atom at the 2-position and an iodine atom at the 6-position creates a versatile building block for further chemical modifications, making 2-Chloro-6-iodo-1,8-naphthyridine a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. Accurate characterization of this compound is paramount for ensuring the integrity of subsequent research and development.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for 2-Chloro-6-iodo-1,8-naphthyridine, based on the analysis of structurally related compounds and established spectroscopic databases.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for determining the hydrogen framework of a molecule. The predicted ¹H NMR chemical shifts for 2-Chloro-6-iodo-1,8-naphthyridine in a standard deuterated solvent like CDCl₃ are summarized below. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and iodine atoms, as well as the nitrogen atoms in the naphthyridine ring system.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.2 - 8.4 | d | ~8.0 |
| H-4 | 7.5 - 7.7 | d | ~8.0 |
| H-5 | 8.8 - 9.0 | d | ~2.0 |
| H-7 | 8.5 - 8.7 | d | ~2.0 |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides insight into the carbon skeleton of the molecule. The predicted chemical shifts for the carbon atoms in 2-Chloro-6-iodo-1,8-naphthyridine are presented below. The presence of electronegative halogens and the aromatic ring system significantly influences these shifts.[1]
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 150 - 152 |
| C-3 | 123 - 125 |
| C-4 | 138 - 140 |
| C-4a | 122 - 124 |
| C-5 | 145 - 147 |
| C-6 | 95 - 97 |
| C-7 | 155 - 157 |
| C-8a | 153 - 155 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For 2-Chloro-6-iodo-1,8-naphthyridine, high-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) is recommended to confirm the molecular formula.
| Parameter | Predicted Value |
| Molecular Formula | C₈H₄ClIN₂ |
| Monoisotopic Mass | 289.9159 g/mol |
| Predicted [M+H]⁺ | 290.9237 |
| Isotopic Pattern | Characteristic pattern due to the presence of Cl and I |
The presence of chlorine (³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) and iodine (¹²⁷I) will result in a distinctive isotopic pattern in the mass spectrum, which can be a key identifier for the compound.[2]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for 2-Chloro-6-iodo-1,8-naphthyridine are listed below. The spectrum is expected to be dominated by aromatic C-H and C=C/C=N stretching vibrations.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| C=N Stretch | 1600 - 1650 | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
| C-Cl Stretch | 700 - 800 | Strong |
| C-I Stretch | 500 - 600 | Medium |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for acquiring the spectroscopic data for 2-Chloro-6-iodo-1,8-naphthyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Materials:
-
2-Chloro-6-iodo-1,8-naphthyridine (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6 mL)
-
NMR tube (5 mm)
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 30° pulse angle, 2-second relaxation delay, 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 or more scans (as ¹³C has low natural abundance).
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
-
Caption: Workflow for NMR data acquisition and processing.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and elemental composition of the compound.
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with an Electrospray Ionization (ESI) source.
Materials:
-
2-Chloro-6-iodo-1,8-naphthyridine (approx. 1 mg)
-
HPLC-grade methanol or acetonitrile (10 mL)
-
Formic acid (optional, for enhancing ionization)
Protocol:
-
Sample Preparation: Prepare a stock solution of the compound at a concentration of approximately 100 µg/mL in methanol or acetonitrile. Further dilute this solution to 1-10 µg/mL for direct infusion or LC-MS analysis. A small amount of formic acid (0.1%) can be added to promote protonation ([M+H]⁺).
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
-
Data Acquisition:
-
Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass range to scan from m/z 100 to 500.
-
Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the analyte.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion peak ([M+H]⁺).
-
Use the instrument software to calculate the elemental composition based on the accurate mass and isotopic pattern.
-
Compare the experimentally observed isotopic pattern with the theoretical pattern for C₈H₄ClIN₂.
-
Caption: Workflow for high-resolution mass spectrometry analysis.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups and bond vibrations.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Materials:
-
2-Chloro-6-iodo-1,8-naphthyridine (1-2 mg)
Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Scan:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The instrument software will automatically perform the background subtraction.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
-
Caption: Workflow for FTIR-ATR spectroscopic analysis.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of 2-Chloro-6-iodo-1,8-naphthyridine and outlines robust protocols for its experimental characterization. By combining predictive data with detailed methodologies, researchers are well-equipped to synthesize, purify, and structurally validate this important chemical intermediate, thereby facilitating its application in the development of novel compounds with potential therapeutic or material science applications.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Kumar, M. R., Laxminarayana, E., & Chary, M. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY.
-
Connect Journals. (2015). EFFICIENT SYNTHESIS AND BIOLOGICAL PROPERTIES OF 6-ARYL-10-CHLORO-8- IODO-12H-[3][4] NAPHTHYRIDINO [2,1-b] QUINAZOLIN-12-ONES. Indian Journal of Heterocyclic Chemistry, 25, 101-104.
-
ResearchGate. (2010). (PDF) A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate (C11H8ClIN2O2). Retrieved from [Link]
- MDPI. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(9), 1145-1150.
-
Revue Roumaine de Chimie. (2004). ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][3][4]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][3][4]. Revue Roumaine de Chimie, 49(5), 415–417.
-
INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
- RJPBCS. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(1), 1599-1604.
- MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(3), 1845.
-
Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from [Link]
-
R Discovery. (1987). Electronic spectra of the naphthyridines: 1,8-naphthyridine. Retrieved from [Link]
-
NMR SPECTROMETRY OF OTHER IMPORTANT NUKLEI. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-1,8-naphthyridine. Retrieved from [Link]
-
PMC. (n.d.). The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,8-Naphthyridine. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
PMC. (n.d.). Infrared Ion Spectroscopy: An Analytical Tool for the Study of Metabolites. Retrieved from [Link]
-
R Discovery. (1965). Studies in Mass Spectrometry. I. Mass Spectra of Substituted Naphthoquinones. Retrieved from [Link]
Sources
The Halogen Advantage: A Technical Guide to the Biological Activity of 1,8-Naphthyridines
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold has long been recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its rigid, planar structure and the presence of nitrogen atoms provide ideal points for molecular interactions with biological targets. The strategic introduction of halogen atoms onto this scaffold has emerged as a powerful tool to modulate and enhance its biological activities, leading to the development of potent anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][3] This in-depth technical guide provides a comprehensive overview of the biological activities of halogenated 1,8-naphthyridines, focusing on their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential.
The Crucial Role of Halogenation: A Gateway to Enhanced Potency
The addition of halogens—fluorine, chlorine, bromine, and iodine—to the 1,8-naphthyridine core profoundly influences its physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. These modifications, in turn, dictate the compound's pharmacokinetic and pharmacodynamic profile. The strategic placement of halogens can lead to enhanced binding affinity for target enzymes, improved cell permeability, and altered metabolic pathways, often resulting in a significant boost in therapeutic efficacy.[1][3]
Anticancer Activity: Targeting the Machinery of Cell Division
Halogenated 1,8-naphthyridines have demonstrated significant potential as anticancer agents, exhibiting potent cytotoxicity against a wide range of human cancer cell lines.[4][5][6]
Mechanism of Action: Inhibition of Topoisomerases
A primary mechanism underlying the anticancer activity of many 1,8-naphthyridine derivatives is the inhibition of topoisomerase I and II.[1][7] These essential enzymes are responsible for managing DNA topology during replication, transcription, and repair. By stabilizing the transient DNA-topoisomerase cleavage complex, these compounds lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis (programmed cell death).[7] The presence of halogens can enhance the interaction with the enzyme-DNA complex, leading to more potent inhibition.
Caption: Simplified signaling pathway for Topoisomerase II inhibition.
Structure-Activity Relationship (SAR) in Anticancer Activity
Systematic modifications of the 1,8-naphthyridine scaffold have revealed key insights into the structural requirements for potent anticancer activity.
-
Halogenation at C7: The introduction of a chlorine atom at the C7 position has been shown to be a critical determinant of cytotoxic activity.[5]
-
Substituents at C3: The presence of a carboxamide group at the C3 position, particularly with halogen-substituted aryl groups, is correlated with potent anticancer effects.[1][4] For instance, halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have shown impressive IC50 values in the sub-micromolar range against various cancer cell lines.[4][8]
-
Influence of Halogen Type: The nature of the halogen also plays a role. While fluorine can enhance metabolic stability and cell permeability, bulkier halogens like bromine and chlorine can provide crucial steric and electronic interactions within the target's binding pocket.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of representative halogenated 1,8-naphthyridine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit cell growth by 50%.
| Compound ID | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 47 | Halogen substituted at C3-carboxamide | MIAPaCa (Pancreatic) | 0.41 | [4][8] |
| 47 | Halogen substituted at C3-carboxamide | K-562 (Leukemia) | 0.77 | [4][8] |
| 36 | Halogen substituted at C3-carboxamide | PA-1 (Ovarian) | 1.19 | [4] |
| 12 | 1,8-naphthyridine-3-carboxamide derivative | HBL-100 (Breast) | 1.37 | [9] |
| 22 | 1,8-naphthyridine-3-carboxamide derivative | SW-620 (Colon) | 3.0 | [9] |
| 17 | 1,8-naphthyridine-3-carboxamide derivative | KB (Oral) | 3.7 | [9] |
| 16 | C-2 naphthyl ring | HeLa (Cervical) | 0.7 | [3] |
| 16 | C-2 naphthyl ring | HL-60 (Leukemia) | 0.1 | [3] |
| 16 | C-2 naphthyl ring | PC-3 (Prostate) | 5.1 | [3] |
Antimicrobial Activity: A Modern Answer to an Age-Old Problem
The emergence of antibiotic-resistant bacterial strains poses a significant threat to global health. Halogenated 1,8-naphthyridines, particularly the fluoroquinolone class, have been at the forefront of combating bacterial infections for decades.[1]
Mechanism of Action: Targeting Bacterial DNA Gyrase and Topoisomerase IV
The primary antibacterial mechanism of fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[7] DNA gyrase is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. Topoisomerase IV is involved in the decatenation of daughter chromosomes following replication. Inhibition of these enzymes leads to a rapid cessation of DNA synthesis and bacterial cell death. The fluorine atom at the C6 position is a hallmark of modern fluoroquinolones and is critical for their potent activity.[10]
Structure-Activity Relationship (SAR) in Antimicrobial Activity
-
Fluorine at C6: The presence of a fluorine atom at the C6 position is a key determinant of broad-spectrum antibacterial activity.[10]
-
Substituents at C7: The nature of the substituent at the C7 position significantly influences the antibacterial spectrum and potency. Cycloalkylamino groups have been shown to be particularly effective.
-
Halogenation at Other Positions: The introduction of other halogens, such as bromine at the C6 position of the naphthyridine scaffold, has been shown to enhance antibacterial activity.[8]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Halogen Substitution | Bacterial Strain | MIC (µg/mL) | Reference |
| Fluorocyclopropyl naphthyridine | 6-Fluoro | Staphylococcus aureus | 0.125 - 0.25 | [11] |
| Fluorocyclopropyl naphthyridine | 6-Fluoro | Streptococcus pyogenes | 0.125 - 0.25 | [11] |
| Fluorocyclopropyl naphthyridine | 6-Fluoro | Enterobacteriaceae | 0.125 | [11] |
| Fluorocyclopropyl naphthyridine | 6-Fluoro | Pseudomonas aeruginosa | 0.5 | [11] |
| Fluoroquinolone Derivative | 6-Fluoro | S. aureus ATCC 25923 | 1.95 | [12] |
| Fluoroquinolone Derivative | 6-Fluoro | E. coli ATCC 35218 | 1.95 | [12] |
| 5-chloro-1,8-naphthyridin-2-yl | 5-Chloro | Multi-resistant E. coli | ≥ 1024 | [10][13] |
| 5-chloro-1,8-naphthyridin-2-yl | 5-Chloro | Multi-resistant S. aureus | ≥ 1024 | [10][13] |
It is noteworthy that some halogenated 1,8-naphthyridines that exhibit weak direct antibacterial activity can potentiate the effects of existing antibiotics against multi-resistant strains.[10][13]
Antiviral and Anti-inflammatory Potential: Expanding the Therapeutic Horizon
Beyond their well-established anticancer and antimicrobial properties, halogenated 1,8-naphthyridines are emerging as promising candidates for antiviral and anti-inflammatory therapies.[14]
Antiviral Activity: Inhibiting Viral Replication
Certain halogenated 1,8-naphthyridine derivatives have shown potent antiviral activity, particularly against HIV-1.[15][16] The mechanism often involves the inhibition of viral enzymes that are critical for replication, such as HIV-1 integrase.[15][16] This enzyme is responsible for inserting the viral DNA into the host cell's genome, a crucial step in the viral life cycle. The halobenzyl group in some of these derivatives is known to be important for binding to the integrase enzyme.[15]
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a hallmark of many diseases, including cancer and neurodegenerative disorders. Halogenated 1,8-naphthyridine derivatives have demonstrated anti-inflammatory effects by modulating the production of pro-inflammatory mediators.[4][17] One key mechanism involves the suppression of reactive oxygen species (ROS) generation and the inhibition of the TLR4/Myd88/NF-κB signaling pathway, which plays a central role in the inflammatory response.[17][18]
Experimental Protocols: A Guide to Evaluation
The evaluation of the biological activity of halogenated 1,8-naphthyridines relies on a suite of well-established in vitro and in vivo assays.
Synthesis and Purification
The synthesis of halogenated 1,8-naphthyridines is often achieved through multi-step reactions. A common and versatile method is the Friedländer condensation, which involves the reaction of a 2-amino-3-formylpyridine with a compound containing a reactive α-methylene group.[19][20]
General Workflow for Synthesis and Purification:
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naphthyridines with Antiviral Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CN108822033B - Synthesis method of 7-chloroquinaldine - Google Patents [patents.google.com]
- 10. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro antibacterial activities of PD 131628, a new 1,8-naphthyridine anti-infective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New 1,4-dihydro[1,8]naphthyridine derivatives as DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine-Containing Compounds Having High Potency against Raltegravir-Resistant Integrase Mutants of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
- 19. academia.edu [academia.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
In-Depth Technical Guide: 2-Chloro-6-iodo-1,8-naphthyridine (CAS 1260880-12-3) in Drug Discovery and Complex Synthesis
Executive Summary
The 1,8-naphthyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, extensively utilized in the development of kinase inhibitors, antimicrobial agents, and targeted oncology therapeutics. Within this structural class, 2-Chloro-6-iodo-1,8-naphthyridine has emerged as a premium bifunctional building block. By strategically placing two different halogens—chlorine at the C2 position and iodine at the C6 position—this molecule offers strict, thermodynamically driven orthogonal reactivity.
This guide provides a comprehensive analysis of the structural identifiers, mechanistic principles, and validated experimental methodologies necessary to leverage 2-Chloro-6-iodo-1,8-naphthyridine in modern drug development [1, 3].
Structural and Physiochemical Identification
Precise identification and tracking of building blocks are critical for reproducible API synthesis. The core intermediate, 2-Chloro-6-iodo-1,8-naphthyridine, and its highly utilized ester derivative, are categorized below.
Table 1: Key Identifiers for the Core Scaffold
| Attribute | Value |
|---|---|
| Chemical Name | 2-Chloro-6-iodo-1,8-naphthyridine |
| CAS Number | 1260880-12-3 |
| Molecular Formula | C8H4ClIN2 |
| Molecular Weight | 290.49 g/mol |
| SMILES (Canonical) | Clc1nc2ncc(I)cc2cc1 |
| Structural Class | Halogenated fused nitrogen heterocycle |
Table 2: Key Derivative Information
| Attribute | Value |
|---|---|
| Chemical Name | Ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate |
| CAS Number | 1330583-63-5 |
| Molecular Formula | C11H8ClIN2O2 |
| Molecular Weight | 362.55 g/mol |
| Primary Utility | Precursor for C3-carboxylated kinase inhibitors [2] |
Mechanistic Causality: The Orthogonal Halogen Strategy
The true value of CAS 1260880-12-3 lies in its orthogonal reactivity profile . In drug discovery workflows, achieving precise, site-specific functionalization without employing exhaustive protection/deprotection steps significantly accelerates lead optimization.
Causality of Differential Reactivity
-
The C6-Iodo Position (Oxidative Addition): The bond dissociation energy (BDE) of a C-I bond (~213 kJ/mol) is significantly lower than that of a C-Cl bond (~327 kJ/mol). Consequently, Palladium(0) exclusively undergoes oxidative addition at the C6-iodo bond at lower temperatures (70-80°C).
-
The C2-Chloro Position (Nucleophilic Aromatic Substitution -
): While electronically deactivated towards initial Pd(0) insertion due to the stronger bond, the C2 position is highly activated for nucleophilic attack. Because C2 is adjacent ( ) to the N1 atom, the nitrogen's electronegativity pulls electron density away from the ring, stabilizing the Meisenheimer complex intermediate during an reaction [4].
Fig 1. Orthogonal functionalization workflow leveraging C6-iodo and C2-chloro reactivity.
Application in Kinase Inhibitor Design
The 1,8-naphthyridine ring is a powerful ATP-competitive hinge binder. The N1 and N8 nitrogens act as critical hydrogen-bond acceptors, interacting directly with the kinase hinge region (e.g., the backbone NH of Met793 in EGFR or equivalent residues in AKT1/2) [3].
Functionalizing the C6 position allows for the tuning of solvent-exposed regions or allosteric pocket binding, while functionalizing the C2 position typically dictates selectivity against specific kinase isoforms. This dual-targeting potential is a primary rationale for utilizing CAS 1260880-12-3 in modern oncology pipelines [4].
Fig 2. Dual inhibition of EGFR and AKT signaling pathways by 1,8-naphthyridine derivatives.
Validated Experimental Methodologies (Self-Validating Systems)
As a Senior Application Scientist, establishing protocols that intrinsically validate their own progress is paramount. The following procedures detail the step-by-step orthogonal synthesis utilizing 2-Chloro-6-iodo-1,8-naphthyridine.
Protocol 1: Chemoselective Suzuki-Miyaura Coupling (C6-Position)
Mechanistic Rationale: Running the reaction at 80°C ensures sufficient thermal energy to break the weaker C-I bond but prevents the Pd-catalyst from inserting into the C2-Cl bond. Reagents:
-
1.0 eq 2-Chloro-6-iodo-1,8-naphthyridine (CAS: 1260880-12-3)
-
1.05 eq Arylboronic acid
-
0.05 eq Pd(dppf)Cl₂ (Provides bulk, suppressing side-dehalogenation)
-
2.0 eq K₂CO₃
Workflow:
-
Charge a round-bottom flask with the naphthyridine substrate, arylboronic acid, and K₂CO₃.
-
Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: The biphasic system ensures solubility of the organic substrate in dioxane and the inorganic base in water, facilitating rapid transmetalation at the interface.
-
Degas the mixture by sparging with N₂ for 15 minutes to prevent catalyst poisoning by oxygen.
-
Add Pd(dppf)Cl₂ and heat the reaction mixture to exactly 80°C for 6 hours.
-
Validation Check: Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the mass signal for m/z 290 strictly disappears, and the intermediate mass appears. If the temperature is controlled, no dual-coupled byproduct will be observed.
-
Cool, extract with EtOAc, and purify via flash chromatography.
Protocol 2: Amination (C2-Position)
Mechanistic Rationale: With the C6 position now blocked, extreme thermal kinetic energy can be applied to force the nucleophilic substitution at the C2-chloro position. Reagents:
-
1.0 eq C6-functionalized intermediate (from Protocol 1)
-
1.5 eq Amine Nucleophile (e.g., substituted aniline)
-
3.0 eq N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N-Methyl-2-pyrrolidone (NMP)
Workflow:
-
Dissolve the C6-intermediate and the amine in high-boiling NMP.
-
Add DIPEA. Causality: DIPEA acts as an organic, non-nucleophilic base that acts as a proton sink, driving the equilibrium of the substitution reaction forward without reacting with the core scaffold itself.
-
Heat the reaction mixture to 120°C for 12 hours.
-
Validation Check: LC-MS will show the disappearance of the chlorinated intermediate mass (characterized by its 3:1 isotopic
ratio) and the appearance of the target API mass. -
Precipitate the product by adding cold water dropwise, filter, and dry under high vacuum.
References
-
Zhang, Y. et al. "Syntheses and EGFR kinase inhibitory activity of 6-substituted-4-anilino [1,7] and [1,8] naphthyridine-3-carbonitriles." PubMed, National Institutes of Health. Available at:[Link]
-
WIPO Patentscope. "WO/2012/000595: 2,4-Diaryl-Substituted[1,8] Naphthyridines as Kinase Inhibitors for Use Against Cancer." World Intellectual Property Organization. Available at:[Link]
A Technical Guide to the Reactive Landscape of 2-Chloro-6-iodo-1,8-naphthyridine: Electrophilic and Nucleophilic Frontiers
Abstract
The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide-ranging biological activities.[1][2] The strategic introduction of distinct halogen substituents, as seen in 2-chloro-6-iodo-1,8-naphthyridine, creates a molecule with a highly differentiated and predictable reactive landscape. This guide provides an in-depth analysis of the electrophilic and nucleophilic sites of this key synthetic intermediate. We will explore the underlying electronic principles that govern its reactivity, with a particular focus on site-selective palladium-catalyzed cross-coupling reactions. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both mechanistic insights and field-proven experimental protocols.
The 1,8-Naphthyridine Core: An Introduction
The 1,8-naphthyridine framework, a bicyclic heteroaromatic system containing two nitrogen atoms, is a bioisostere of quinoline and a foundational element in numerous therapeutic agents.[1] Its derivatives are known to possess a vast spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][3][4][5][6] The reactivity of the naphthyridine ring is dictated by the electron-withdrawing nature of the two nitrogen atoms, which creates electron-deficient (electrophilic) carbon centers, particularly at the C2, C4, and C7 positions. The presence of halogen substituents further modulates this electronic environment, providing specific handles for synthetic diversification.
Molecular Architecture and Electronic Profile of 2-Chloro-6-iodo-1,8-naphthyridine
The synthetic utility of 2-chloro-6-iodo-1,8-naphthyridine stems from the differential reactivity of its two carbon-halogen bonds. Understanding the electronic contributions of each component is crucial for predicting its chemical behavior.
-
Electronegativity and Bond Polarity: The two nitrogen atoms (N1 and N8) are the most electronegative atoms in the ring system, withdrawing electron density and creating permanent dipoles. This inductive effect renders the adjacent carbon atoms (C2 and C7) and the para-positioned carbons (C4 and C5) electrophilic.
-
Halogen Substituents: The chloro and iodo groups are electron-withdrawing via induction but can be weakly electron-donating through resonance. Their primary influence on reactivity in cross-coupling reactions, however, is the strength of the carbon-halogen bond. The Carbon-Iodine (C-I) bond is significantly weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. This difference is the cornerstone of its selective reactivity.[7][8]
-
Nucleophilic Centers: The lone pairs of electrons on the nitrogen atoms (N1 and N8) are the primary nucleophilic sites. Their basicity allows them to coordinate to metal catalysts, be protonated by acids, or, under certain conditions, participate in alkylation or arylation reactions.
The interplay of these factors creates a molecule with distinct zones of reactivity, which can be selectively addressed with the appropriate choice of reagents and reaction conditions.
Caption: Electrophilic and nucleophilic centers of 2-chloro-6-iodo-1,8-naphthyridine.
The Electrophilic Frontier: Site-Selective Cross-Coupling
The most significant application of 2-chloro-6-iodo-1,8-naphthyridine is in palladium-catalyzed cross-coupling reactions. The difference in bond dissociation energies between the C-I and C-Cl bonds allows for exquisite site selectivity. The reaction preferentially occurs via oxidative addition at the weaker C-I bond, leaving the C-Cl bond intact for subsequent transformations.[7][8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with a boronic acid or ester.[9][10] For 2-chloro-6-iodo-1,8-naphthyridine, this reaction proceeds with high selectivity at the C6 position.
Mechanism: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-I bond. This is the rate-determining and selectivity-determining step. The resulting Pd(II) complex then undergoes transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the C6-arylated product and regenerate the Pd(0) catalyst.[9]
Caption: Simplified catalytic cycle for selective Suzuki-Miyaura coupling at the C6-Iodo position.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals.[11][12] Similar to the Suzuki coupling, the reaction with 2-chloro-6-iodo-1,8-naphthyridine is highly selective for the C6 position.[8]
Mechanism: The mechanism parallels that of other palladium-catalyzed cross-couplings. It involves the oxidative addition of Pd(0) into the C-I bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the C6-aminated product.[8][11][12] The choice of phosphine ligand is critical for the efficiency of this reaction.[13][14]
The Nucleophilic Frontier: The Role of Ring Nitrogens
The nitrogen atoms at the N1 and N8 positions possess lone pairs of electrons, making them the primary nucleophilic and Lewis basic sites in the molecule.[15] While direct functionalization at these positions is less common than C-C or C-N coupling at the halogenated carbons, their nucleophilicity plays a crucial role:
-
Catalyst Coordination: The nitrogen lone pairs can coordinate to the palladium center during the catalytic cycle. This coordination can influence the catalyst's electronic properties and stability, thereby affecting reaction rates and yields.
-
Protonation and Solubility: In acidic media, the nitrogens can be protonated, forming naphthyridinium salts. This significantly alters the molecule's solubility and electronic properties.
-
N-Functionalization: Under specific conditions, such as in the absence of more reactive electrophilic sites or with highly reactive alkylating agents, the nitrogen atoms can undergo reactions like N-alkylation. However, for 2-chloro-6-iodo-1,8-naphthyridine, reactions at the electrophilic carbons are overwhelmingly favored.
Experimental Protocols
The following protocols are provided as robust starting points for the selective functionalization of 2-chloro-6-iodo-1,8-naphthyridine. Researchers should note that optimization may be necessary for specific substrates.
Protocol: Selective Suzuki-Miyaura Coupling at the C6-Position
Objective: To synthesize 2-chloro-6-aryl-1,8-naphthyridine.
| Reagent | Equivalents | Purpose |
| 2-Chloro-6-iodo-1,8-naphthyridine | 1.0 | Substrate |
| Arylboronic Acid | 1.2 - 1.5 | Coupling Partner |
| Pd(PPh₃)₄ or Pd₂(dba)₃/XPhos | 0.02 - 0.05 | Palladium Catalyst/Ligand |
| K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 | Base |
| 1,4-Dioxane/Water (e.g., 4:1) | - | Solvent |
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial, add 2-chloro-6-iodo-1,8-naphthyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1).
-
Reaction: Heat the mixture with vigorous stirring at 85-100 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 4 to 16 hours.[16]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 2-chloro-6-aryl-1,8-naphthyridine.
Protocol: Selective Buchwald-Hartwig Amination at the C6-Position
Objective: To synthesize N-alkyl/aryl-2-chloro-1,8-naphthyridin-6-amine.
| Reagent | Equivalents | Purpose |
| 2-Chloro-6-iodo-1,8-naphthyridine | 1.0 | Substrate |
| Primary or Secondary Amine | 1.1 - 1.5 | Nucleophile |
| Pd₂(dba)₃ or Pd(OAc)₂ | 0.01 - 0.05 | Palladium Pre-catalyst |
| XPhos, SPhos, or BINAP | 0.02 - 0.10 | Phosphine Ligand |
| NaOtBu or K₃PO₄ | 1.5 - 2.0 | Base |
| Toluene or Dioxane (Anhydrous) | - | Solvent |
Step-by-Step Methodology:
-
Vessel Preparation: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.08 equiv.), the base (e.g., NaOtBu, 1.5 equiv.), and 2-chloro-6-iodo-1,8-naphthyridine (1.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with Argon or Nitrogen three times.
-
Reagent Addition: Add anhydrous solvent (e.g., Toluene) followed by the amine (1.2 equiv.) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture at 80-110 °C with stirring. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.[8]
-
Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via flash column chromatography to obtain the target C6-aminated product.
Conclusion
2-Chloro-6-iodo-1,8-naphthyridine is a strategically designed building block that offers a predictable and highly selective platform for molecular diversification. The pronounced difference in reactivity between the C6-iodo and C2-chloro positions allows for a stepwise and controlled introduction of complexity, primarily through palladium-catalyzed cross-coupling reactions. The nucleophilic nitrogen atoms, while less frequently targeted for direct functionalization, play a vital role in modulating the molecule's properties and its interaction with catalytic systems. The protocols and mechanistic insights provided in this guide equip researchers with the foundational knowledge to effectively utilize this versatile intermediate in the pursuit of novel chemical entities for drug discovery and materials science.
References
-
Kumar, M. R., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. International Journal of Chemical Sciences. [Link]
-
Reddy, K. H., et al. (2015). EFFICIENT SYNTHESIS AND BIOLOGICAL PROPERTIES OF 6-ARYL-10-CHLORO-8- IODO-12H-[17][18] NAPHTHYRIDINO [2,1-b] QUINAZOLIN-12-ONES. Indian Journal of Heterocyclic Chemistry. [Link]
-
Semantic Scholar. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
- Procter, D. J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. Journal of the American Chemical Society.
-
Gmeiner, P., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. [Link]
-
Kamal, A., et al. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules. [Link]
-
Procter, D. J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. ACS Catalysis. [Link]
- Long, D., et al. (2008). A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. Arkivoc.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- da Silva, A. B. F., et al. (2022). Spectroscopic (FTIR and Raman) and Theoretical (DFT) Studies of 2-Chloro-3-(phenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society.
-
Nolan, S. P., & Cazin, C. S. J. (Eds.). (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
-
Hayashi, T., & Yamasaki, K. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Molecules. [Link]
- Hartwig, J. F., & Buchwald, S. L. (2016). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Thesis, Massachusetts Institute of Technology.
- Brooker, S., et al. (2018). Synthesis and Characterization of Bimetallic Copper(I) Complexes Supported by a Hexadentate Naphthyridine-Based Macrocycle Ligand. Inorganics.
-
Organic Chemistry Portal. (n.d.). Suzuki Reaction. [Link]
-
Sarpong, R., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
- Sherman, D. H., et al. (2017). Analysis of Laboratory-Evolved Flavin-Dependent Halogenases Affords a Computational Model for Predicting Halogenase Site Selectivity.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. [Link]
- Sumitomo Kagaku. (2005).
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
University of Calgary. (n.d.). TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS. [Link]
- Polish Chemical Society. (2020).
- Reddy, T. S., et al. (2016). A novel and efficient synthesis of 3-iodo substituted 1,8-naphthyridines by electrophilic cyclization of 2-amino nicotinaldehyde and their antimicrobial activity.
-
Universidad Andrés Bello. (2025). Nitro-driven electrophilicity: A combined HPLC and computational study of para-nitrophenylethylamine and its impurities. [Link]
- Bickelhaupt, F. M., et al. (2020). What defines electrophilicity in carbonyl compounds. Physical Chemistry Chemical Physics.
-
Asanuma, H., et al. (2020). Chloro-Substituted Naphthyridine Derivative and Its Conjugate with Thiazole Orange for Highly Selective Fluorescence Sensing of an Orphan Cytosine in the AP Site-Containing Duplexes. Molecules. [Link]
-
Taylor & Francis. (n.d.). Nucleophiles – Knowledge and References. [Link]
- Houk, K. N., et al. (2023). Critical Computational Evidence Regarding the Long-Standing Controversy over the Main Electrophilic Species in Hypochlorous Acid Solution. Molecules.
-
Chemistry LibreTexts. (2019). 13.1.2 "Nucleophilic Aromatic Substitution". [Link]
-
Seela, F., & Peng, X. (2004). Synthesis of 1,8-naphthyridine C-nucleosides and their base-pairing properties in oligodeoxynucleotides: thermally stable naphthyridine:imidazopyridopyrimidine base-pairing motifs. Journal of the American Chemical Society. [Link]
-
PubChem. (n.d.). 2-Chloro-1,8-naphthyridine. [Link]
-
University of Victoria. (n.d.). Spectroscopic and mass spectrometric methods for the characterisation of metal clusters. [Link]
- Hili, R., et al. (2023). RNA 2′-OH modification with stable reagents enabled by nucleophilic catalysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. connectjournals.com [connectjournals.com]
- 4. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hammer.purdue.edu [hammer.purdue.edu]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Selective Suzuki Coupling of 2-Chloro-6-iodo-1,8-naphthyridine for Advanced Drug Discovery
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone for the development of various therapeutic agents, including antibacterial and antitumor drugs.[1] The targeted functionalization of the 1,8-naphthyridine core is a critical strategy in drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile. Among the various C-C bond-forming reactions, the Suzuki-Miyaura coupling stands out as a robust and versatile method.[2] This guide provides a detailed protocol for the selective Suzuki coupling of 2-chloro-6-iodo-1,8-naphthyridine, a versatile building block for creating diverse molecular architectures.
The differential reactivity of the C-I and C-Cl bonds is the cornerstone of this selective functionalization strategy. The carbon-iodine bond is significantly weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst, which is the rate-determining step in the Suzuki coupling catalytic cycle.[3][4] This inherent reactivity difference allows for the selective coupling at the C-6 position while leaving the C-2 chloro-substituent intact for subsequent transformations.
Part 1: Selective C-6 Suzuki Coupling
This section details the protocol for the selective Suzuki coupling reaction at the C-6 iodo position of 2-chloro-6-iodo-1,8-naphthyridine.
Experimental Protocol: C-6 Selective Suzuki Coupling
Materials:
-
2-Chloro-6-iodo-1,8-naphthyridine
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 2-chloro-6-iodo-1,8-naphthyridine, the corresponding arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 10-15 minutes to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in a minimal amount of degassed 1,4-dioxane. Add this catalyst solution to the reaction flask via syringe.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the reaction flask. The total solvent volume should be sufficient to dissolve the reactants.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-chloro-6-aryl-1,8-naphthyridine.
Optimized Conditions for C-6 Selective Suzuki Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / PPh₃ | A versatile and cost-effective catalyst system for Suzuki couplings. |
| Base | K₂CO₃ | A moderately strong base sufficient to promote transmetalation without causing side reactions.[5] |
| Solvent | Dioxane/Water | The aqueous mixture facilitates the dissolution of the base and promotes the catalytic cycle.[6] |
| Temperature | 80-90 °C | Provides sufficient thermal energy to drive the reaction efficiently while maintaining selectivity. |
Workflow for Selective C-6 Suzuki Coupling
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 2-Chloro-6-iodo-1,8-naphthyridine
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selective Buchwald-Hartwig amination of 2-chloro-6-iodo-1,8-naphthyridine. The focus is on achieving selective C-N bond formation at the C6-iodo position, leveraging the differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.
Introduction and Strategic Considerations
The 1,8-naphthyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The ability to selectively functionalize this core is of paramount importance for the synthesis of compound libraries and the development of novel therapeutic agents. The substrate, 2-chloro-6-iodo-1,8-naphthyridine, presents two distinct reaction handles for palladium-catalyzed cross-coupling reactions.
The foundational principle for achieving selectivity in the Buchwald-Hartwig amination of this substrate lies in the well-established reactivity trend of carbon-halogen bonds towards oxidative addition to a Pd(0) center. This reactivity order is C-I > C-Br > C-Cl. The significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond allows for its preferential activation under carefully controlled reaction conditions. This guide outlines a protocol designed to exploit this reactivity differential to selectively install an amino group at the C6 position while preserving the C2-chloro substituent for subsequent transformations.
The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds. The reaction proceeds through a catalytic cycle involving a palladium catalyst and a suitable phosphine ligand. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.
Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle. This diagram illustrates the key steps of the reaction, starting with the active Pd(0) catalyst. The cycle involves oxidative addition of the aryl halide, association of the amine and base, and concludes with reductive elimination to form the desired C-N bond and regenerate the catalyst.
Recommended Protocol: Selective Amination at the C6-Iodo Position
This protocol is designed for the selective amination of 2-chloro-6-iodo-1,8-naphthyridine with a generic primary or secondary amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| 2-Chloro-6-iodo-1,8-naphthyridine | ≥97% | Sigma-Aldrich | Starting material. |
| Amine (RNH₂ or R₂NH) | Anhydrous | Acros Organics | The nucleophile. Ensure it is free of moisture. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Reagent Grade | Strem Chemicals | A common and effective palladium precursor. It is air-sensitive and should be handled under an inert atmosphere. |
| XPhos | ≥98% | Sigma-Aldrich | A bulky electron-rich phosphine ligand that is highly effective for C-N cross-coupling. |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Sigma-Aldrich | A strong, non-nucleophilic base. It is hygroscopic and should be handled in a glovebox. |
| Toluene | Anhydrous | Fisher Scientific | Reaction solvent. Should be deoxygenated before use. |
| Schlenk flask or reaction vial | - | - | Must be oven-dried before use. |
| Inert gas supply (Nitrogen or Argon) | High Purity | - | Essential for maintaining an oxygen-free and moisture-free reaction environment. |
Step-by-Step Experimental Procedure
Reaction Setup (performed under an inert atmosphere, e.g., in a glovebox or using Schlenk technique):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add:
-
2-Chloro-6-iodo-1,8-naphthyridine (1.0 eq, e.g., 292.5 mg, 1.0 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq, e.g., 134.6 mg, 1.4 mmol)
-
XPhos (0.03 eq, e.g., 14.3 mg, 0.03 mmol)
-
-
Seal the flask with a septum.
-
Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq, e.g., 13.7 mg, 0.015 mmol).
-
Evacuate and backfill the flask with inert gas (e.g., Argon) three times. This is a critical step to ensure the removal of oxygen which can deactivate the catalyst.
-
Add the amine (1.2 eq, e.g., 1.2 mmol) via syringe.
-
Add anhydrous, deoxygenated toluene (e.g., 5 mL) via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C. The optimal temperature may vary depending on the amine used.
Reaction Monitoring and Work-up:
-
Stir the reaction mixture vigorously at the set temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the desired product.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the 2-chloro-6-amino-1,8-naphthyridine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Scientific Rationale and Troubleshooting
-
Choice of Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for amination reactions. XPhos promotes both the oxidative addition and the reductive elimination steps of the catalytic cycle, leading to high yields and broad substrate scope.
-
Role of the Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is crucial for deprotonating the amine in the catalytic cycle, which facilitates the formation of the palladium-amido complex. The use of a strong base is often necessary for efficient C-N bond formation.
-
Solvent Selection: Anhydrous and deoxygenated toluene is a common solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve the organic reactants.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and lower yields. Therefore, maintaining a strictly inert atmosphere is critical for the success of the reaction.
-
Troubleshooting - Low Yield: If the reaction gives a low yield, consider increasing the reaction temperature or reaction time. Additionally, ensure that the reagents and solvent are truly anhydrous and that the inert atmosphere was properly maintained. The quality of the palladium precursor and ligand is also paramount.
-
Troubleshooting - Lack of Selectivity: If amination at the C2-chloro position is observed, it suggests that the reaction conditions are too harsh. In this case, lowering the reaction temperature may improve selectivity for the more reactive C-I bond.
Conclusion
The protocol described provides a robust and reliable method for the selective Buchwald-Hartwig amination of 2-chloro-6-iodo-1,8-naphthyridine at the C6-iodo position. By carefully controlling the reaction conditions and using an appropriate catalyst system, researchers can efficiently synthesize valuable 2-chloro-6-amino-1,8-naphthyridine derivatives, which can serve as versatile intermediates in drug discovery and development programs.
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). New Catalysts for Suzuki-Miyaura Coupling. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Tsuji, J. (2004). Palladium Reagents and Catalysts: New Perspectives for the 21st Century. John Wiley & Sons. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]
Application Notes and Protocols for Selective Functionalization of 2-Chloro-6-iodo-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif frequently found in compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The ability to selectively introduce diverse functional groups onto this core structure is of paramount importance in medicinal chemistry and drug discovery for the generation of novel molecular entities with enhanced potency and optimized pharmacokinetic profiles. 2-Chloro-6-iodo-1,8-naphthyridine serves as a versatile building block, offering two distinct halogenated positions with differential reactivity that can be exploited for sequential, site-selective functionalization.
This guide provides a comprehensive overview of the principles and protocols for the selective functionalization of 2-chloro-6-iodo-1,8-naphthyridine. It delves into the mechanistic basis for selectivity and offers detailed, field-proven experimental procedures for key transformations.
Understanding the Reactivity Landscape
The selective functionalization of 2-chloro-6-iodo-1,8-naphthyridine hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is C-I > C-Br > C-Cl.[3][4] This inherent difference allows for the preferential reaction at the more labile C-I bond at the 6-position under carefully controlled conditions, leaving the C-Cl bond at the 2-position intact for subsequent transformations.
Conversely, the 2-position of the 1,8-naphthyridine ring is electronically activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogen.[5][6] This provides an orthogonal strategy for functionalization, where a nucleophile can displace the chloride at the C-2 position.
Strategic Functionalization Pathways
A logical workflow for the selective derivatization of 2-chloro-6-iodo-1,8-naphthyridine is outlined below. This strategy prioritizes the more facile C-I bond functionalization via palladium-catalyzed cross-coupling reactions, followed by either a second cross-coupling or a nucleophilic aromatic substitution at the C-2 position.
Caption: Sequential functionalization strategy for 2-chloro-6-iodo-1,8-naphthyridine.
Palladium-Catalyzed Cross-Coupling Reactions at the C6-Iodo Position
The greater reactivity of the C-I bond makes it the primary target for initial functionalization using a variety of palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds by coupling an organoboron species with an organic halide.[3][7]
Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Position
Materials:
-
2-Chloro-6-iodo-1,8-naphthyridine
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add 2-chloro-6-iodo-1,8-naphthyridine (1.0 eq), arylboronic acid (1.2 eq), and cesium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Degas the solution by bubbling with argon for 10-15 minutes.
-
Add PdCl₂(dppf) (0.03 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active catalyst, allows for lower catalyst loading.[4] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | Effective for a broad range of boronic acids.[4] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9]
Protocol 2: Selective Sonogashira Coupling at the C6-Position
Materials:
-
2-Chloro-6-iodo-1,8-naphthyridine
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask, add 2-chloro-6-iodo-1,8-naphthyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add anhydrous THF and triethylamine (typically a 2:1 ratio).
-
Add the terminal alkyne (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp | High | Classical conditions, reliable for many substrates.[9] |
| Pd(OAc)₂ | None | Piperidine | DMF | 100 | Good to Excellent | Copper-free conditions can be advantageous for sensitive substrates. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[10][11]
Protocol 3: Selective Buchwald-Hartwig Amination at the C6-Position
Materials:
-
2-Chloro-6-iodo-1,8-naphthyridine
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu (1.4 eq) to a flame-dried Schlenk flask.
-
In a separate vial, dissolve Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) in anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask.
-
Add 2-chloro-6-iodo-1,8-naphthyridine (1.0 eq) and the amine (1.2 eq) to the reaction mixture.
-
Seal the flask and heat to 100-110 °C, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 110 | High | A robust system for a wide range of amines. |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | High | BINAP is an effective ligand for this transformation.[10] |
Functionalization at the C2-Chloro Position
Following the selective functionalization at the C6-position, the less reactive C2-chloro group can be targeted.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the 1,8-naphthyridine ring system facilitates nucleophilic aromatic substitution at the 2-position.[5][12]
Protocol 4: Nucleophilic Aromatic Substitution with an Amine at the C2-Position
Materials:
-
2-Chloro-6-substituted-1,8-naphthyridine
-
Amine (2.0-3.0 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
Procedure:
-
To a microwave vial or a sealed tube, add the 2-chloro-6-substituted-1,8-naphthyridine (1.0 eq) and the amine (2.0-3.0 eq).
-
Add NMP or DMSO as the solvent. DIPEA can be added if the amine salt is used or to scavenge the HCl byproduct.
-
Seal the vessel and heat the reaction mixture to 120-180 °C (conventional heating) or using microwave irradiation.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling at C2-Cl
While more challenging than at the C-I position, palladium-catalyzed cross-coupling reactions at the C2-chloro position can be achieved, often requiring more forcing conditions or specialized catalyst systems.
Protocol 5: Suzuki-Miyaura Coupling at the C2-Position
Materials:
-
2-Chloro-6-substituted-1,8-naphthyridine
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
SPhos (10 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Toluene/Water (10:1)
Procedure:
-
Follow a similar procedure to Protocol 1, but with the modified catalyst system and higher reaction temperature (e.g., 110-120 °C).
-
Longer reaction times may be necessary. Meticulous monitoring by LC-MS is crucial to determine the optimal reaction time and to avoid decomposition.
Safety and Handling
-
2-Chloro-6-iodo-1,8-naphthyridine and its derivatives should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere where necessary.
-
Reactions at elevated temperatures and pressures should be conducted with appropriate safety precautions, such as using a blast shield.
Conclusion
The selective functionalization of 2-chloro-6-iodo-1,8-naphthyridine offers a powerful and flexible platform for the synthesis of a diverse library of 1,8-naphthyridine derivatives. By carefully selecting the reaction type and conditions, researchers can achieve site-selective modifications at either the C6 or C2 position, enabling the systematic exploration of structure-activity relationships in drug discovery programs. The protocols provided herein serve as a robust starting point for the development of novel and potentially therapeutic agents based on this important heterocyclic scaffold.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Connect Journals. EFFICIENT SYNTHESIS AND BIOLOGICAL PROPERTIES OF 6-ARYL-10-CHLORO-8- IODO-12H-[10][13] NAPHTHYRIDINO [2,1-b] QUINAZOLIN-12-ONES. [Link]
-
ACS Publications. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Synthetic Page. A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. [Link]
-
Acta Chimica Slovenica. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]
-
University of Rochester. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
Organic Chemistry. Best Synthetic Methods: Functionalization of Aromatic and Heteroaromatic Rings. [Link]
-
Royal Society of Chemistry. Regioselective synthesis of functionalized[10][13]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
TSI Journals. A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde. [Link]
-
ACS Publications. The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.[Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
European Journal of Chemistry. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. [Link]
-
PMC. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Indian Academy of Sciences. Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. [Link]
-
Royal Society of Chemistry. A mild synthesis of substituted 1,8-naphthyridines. [Link]
-
Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]
-
YouTube. nucleophilic aromatic substitutions. [Link]
-
PubMed. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]
-
ResearchGate. A novel and efficient synthesis of 3-iodo substituted 1,8-naphthyridines by electrophilic cyclization of 2-amino nicotinaldehyde and their antimicrobial activity. [Link]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective Sonogashira Coupling of 2-Chloro-6-iodo-1,8-naphthyridine
Introduction: The Strategic Importance of 1,8-Naphthyridine Scaffolds
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for a multitude of biologically active compounds and functional organic materials. The ability to selectively introduce molecular complexity at specific positions on this heterocyclic system is paramount for the development of novel therapeutic agents and advanced materials. The Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes, stands as a cornerstone of modern synthetic organic chemistry.[1][2] This application note provides a comprehensive, field-proven protocol for the selective Sonogashira coupling at the C6-iodo position of 2-chloro-6-iodo-1,8-naphthyridine, a versatile building block for further chemical elaboration.
The chemoselectivity of this reaction hinges on the differential reactivity of the carbon-halogen bonds, with the carbon-iodine bond being significantly more susceptible to oxidative addition by the palladium(0) catalyst than the more robust carbon-chlorine bond.[3][4] This inherent reactivity difference allows for the precise installation of an alkynyl moiety at the C6-position while preserving the C2-chloro substituent for subsequent downstream transformations, such as nucleophilic aromatic substitution or other cross-coupling reactions.
Reaction Principle: A Tale of Two Catalytic Cycles
The Sonogashira coupling reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] The palladium cycle initiates with the oxidative addition of the aryl iodide to the active Pd(0) species. Concurrently, the copper cycle facilitates the formation of a copper(I) acetylide from the terminal alkyne, which then participates in a transmetalation step with the palladium(II) complex. The final step is a reductive elimination that yields the alkynylated product and regenerates the active Pd(0) catalyst, thus completing the cycle.[5]
Experimental Protocol: Selective Sonogashira Coupling of 2-Chloro-6-iodo-1,8-naphthyridine
This protocol details a general procedure for the selective Sonogashira coupling of 2-chloro-6-iodo-1,8-naphthyridine with a terminal alkyne, using phenylacetylene as a representative example.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Supplier | Notes |
| 2-Chloro-6-iodo-1,8-naphthyridine | C₈H₄ClIN₂ | 306.49 | 1.0 | 1.0 | - | Substrate |
| Phenylacetylene | C₈H₆ | 102.14 | 1.2 | 1.2 | Sigma-Aldrich | Reactant |
| Bis(triphenylphosphine)palladium(II) dichloride | PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 0.03 (3 mol%) | Strem Chemicals | Catalyst |
| Copper(I) iodide | CuI | 190.45 | 0.05 | 0.05 (5 mol%) | Acros Organics | Co-catalyst |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 3.0 | 3.0 | Fisher Scientific | Base and Solvent |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 10 mL | - | EMD Millipore | Solvent |
| Inert Gas (Argon or Nitrogen) | Ar or N₂ | - | - | - | - | For inert atmosphere |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-chloro-6-iodo-1,8-naphthyridine (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (10 mL) followed by anhydrous triethylamine (3.0 mmol, 3.0 equiv.) via syringe. Stir the resulting suspension at room temperature for 10 minutes. The use of an amine base is crucial for the deprotonation of the terminal alkyne, facilitating the formation of the copper acetylide intermediate.[6]
-
Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture using a syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until complete consumption of the starting material is observed (typically 12-24 hours).
-
Work-up: Upon completion, quench the reaction by adding 20 mL of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-6-(phenylethynyl)-1,8-naphthyridine.
Visualizing the Process: Workflow and Catalytic Cycle
Experimental Workflow Diagram
Caption: General experimental workflow for the selective Sonogashira coupling.
Sonogashira Catalytic Cycle Diagram
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Characterization
The successful synthesis of the desired product, 2-chloro-6-(phenylethynyl)-1,8-naphthyridine, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the product, showing the disappearance of the alkyne proton and the appearance of characteristic signals for the coupled product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact mass of the product, verifying its elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic C≡C stretching frequency, typically in the range of 2100-2260 cm⁻¹.
Troubleshooting and Key Considerations
-
Low or No Conversion: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. The quality of the palladium catalyst is also critical.
-
Homocoupling of the Alkyne (Glaser Coupling): This side reaction can be minimized by ensuring the reaction is oxygen-free and by not using an excessive amount of the copper(I) co-catalyst.[7]
-
Reaction Rate: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can be applied, but this may also increase the likelihood of side reactions.
Conclusion
This application note provides a robust and reliable protocol for the selective Sonogashira coupling of 2-chloro-6-iodo-1,8-naphthyridine. The chemoselective nature of this reaction allows for the targeted functionalization of the 1,8-naphthyridine scaffold, opening avenues for the synthesis of a diverse library of compounds for applications in drug discovery and materials science. By understanding the underlying mechanism and adhering to the experimental details outlined, researchers can confidently employ this powerful synthetic tool.
References
-
Palladium-Catalysed Coupling Chemistry. (n.d.). Retrieved from Johnson Matthey. URL: [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. URL: [Link]
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 6(3), 39-53. URL: [Link]
-
Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from University of Wisconsin-La Crosse. URL: [Link]
-
Jones, C. D., & Organ, M. G. (2014). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 91(10), 1729-1732. URL: [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. URL: [Link]
-
Al-Amin, M., & Mohammad, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(8), 4647-4677. URL: [Link]
-
Chen, J., Wang, S., & Gong, H. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102873. URL: [Link]
-
Catalyst-controlled Regioselective Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines. (2022). Organic Chemistry Frontiers, 9(18), 4935-4940. URL: [Link]
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. URL: [Link]
-
Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 73(15), 6037-6040. URL: [Link]
-
Ali, S., Kumari, A., & Sharma, P. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. URL: [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
Application Note: Orthogonal Site-Selective Functionalization of 2-Chloro-6-iodo-1,8-naphthyridine
Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Scope: Mechanistic rationale, comparative reaction dynamics, and self-validating protocols for the sequential elaboration of dihalogenated 1,8-naphthyridine scaffolds.
Executive Summary & Mechanistic Rationale
In contemporary drug discovery, the 1,8-naphthyridine core is recognized as a privileged pharmacophore, heavily utilized in the development of antimicrobial agents, kinase inhibitors, and advanced optical materials[1]. Sourcing scalable, bifunctional building blocks like 2-chloro-6-iodo-1,8-naphthyridine allows medicinal chemists to rapidly navigate structure-activity relationship (SAR) landscapes.
The strategic power of this specific building block lies in its inherent chemoselectivity and orthogonal reactivity :
-
Thermodynamic Differentiation : The Bond Dissociation Energy (BDE) of the C(sp²)–I bond at the C6 position is substantially weaker (~65 kcal/mol) than the C(sp²)–Cl bond at the C2 position (~81 kcal/mol). This pronounced thermodynamic gradient dictates that oxidative addition by Pd(0) complexes will occur selectively at the C6–I bond[2].
-
Electronic Differentiation : The nitrogen atoms in the 1,8-naphthyridine ring withdraw electron density via inductive and resonance effects. The C2 position, situated adjacent (
) to the ring nitrogen, is rendered highly electrophilic. Once the bulky iodine at C6 is replaced via cross-coupling, the C2–Cl bond is primed for Nucleophilic Aromatic Substitution (S Ar) or secondary transition-metal-catalyzed aminations[3].
By exploiting these intrinsic molecular disparities, researchers can execute a two-step, multi-component functionalization without the need for protecting groups.
Strategic Visualization of the Synthetic Pathway
Fig 1: Stepwise, orthogonal functionalization of the 2-chloro-6-iodo-1,8-naphthyridine scaffold.
Methodological Causality: Navigating Chemoselectivity
The primary experimental challenge when handling dihalogenated heterocycles is the suppression of unwanted bis-coupling or non-specific oxidative addition. Our protocol deliberately selects Pd(dppf)Cl₂ over common monodentate alternatives like Pd(PPh₃)₄.
Why Pd(dppf)Cl₂? The bidentate nature and large bite angle (99°) of the 1,1′-Bis(diphenylphosphino)ferrocene (dppf) ligand kinetically stabilize the palladium center[2]. While the catalyst is reactive enough to insert into the weak C6–I bond at low temperatures (60 °C), the steric bulk and electronic stabilization prevent the intermediate Pd(II) species from wandering and initiating a secondary oxidative addition into the more rigid C2–Cl bond. Conversely, using highly electron-rich, bulky dialkylbiaryl phosphines (e.g., SPhos or XPhos) at elevated temperatures commonly results in a loss of regiocontrol, leading to C2,C6-bis-arylated byproducts[3].
Quantitative Reaction Optimization
Table 1: Catalyst Optimization for Regioselective C6-Suzuki-Miyaura Coupling
| Catalyst System (5 mol%) | Base | Solvent System | Temp (°C) | Overall Yield (%) | C6 vs C2 Regioselectivity |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane / H₂O | 60 | 96 | >99:1 |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene / H₂O | 80 | 82 | 92:8 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | DMF | 90 | 74 | 85:15 (Over-coupling observed) |
| No Catalyst | K₂CO₃ | 1,4-Dioxane / H₂O | 60 | 0 | N/A |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating workflows. Built-in analytical checkpoints ensure that researchers can unequivocally verify the structural integrity of the intermediate before proceeding.
Protocol A: Regioselective Suzuki-Miyaura Coupling at C6
Objective: Selectively couple an aryl boronic acid at the C6 position while preserving the C2 chlorine.
Reagents & Equipment:
-
2-Chloro-6-iodo-1,8-naphthyridine (1.0 equiv)
-
Arylboronic acid (1.05 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
K₂CO₃ (2.0 equiv, 2.0 M aqueous solution)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Preparation : In a strictly inert environment (N₂ or Ar-purged Schlenk flask), dissolve the naphthyridine core (1.0 equiv) and the arylboronic acid (1.05 equiv) in degassed 1,4-dioxane to a concentration of 0.2 M.
-
Catalyst Activation : Add Pd(dppf)Cl₂ (5 mol%). Stir for 5 minutes at room temperature until a homogeneous suspension is achieved.
-
Base Addition : Syringe in the aqueous K₂CO₃ solution dropwise.
-
Thermal Control : Heat the reaction precisely to 60 °C . Caution: Exceeding 70 °C significantly increases the risk of C2–Cl oxidative addition.
-
Monitoring (Validation Checkpoint 1) : At the 2-hour mark, sample 10 µL of the mixture. Dilute in MeCN and inject into an LC-MS.
-
Self-Validation: Complete consumption of the starting material must be observed. Crucially, the target mass peak
must exhibit a 3:1 isotopic ratio pattern corresponding to ³⁵Cl and ³⁷Cl. This isotopic signature explicitly proves the iodine was displaced while the reactive chlorine remains unscathed.
-
-
Workup : Upon completion, cool to room temperature, dilute with EtOAc, wash with brine (3x), dry over anhydrous MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the C6-arylated intermediate.
Protocol B: Orthogonal Functionalization via S Ar at C2
Objective: Displace the remaining C2–Cl bond with an amine nucleophile.
Reagents & Equipment:
-
C6-Arylated-2-chloro-1,8-naphthyridine intermediate (1.0 equiv)
-
Secondary Amine (e.g., Morpholine or Piperidine) (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Solvent: N-Methyl-2-pyrrolidone (NMP)
Step-by-Step Procedure:
-
Reaction Assembly : In a heavy-walled pressure vial, combine the isolated intermediate from Protocol A, the secondary amine (1.5 equiv), and DIPEA (2.0 equiv) in anhydrous NMP (0.5 M).
-
Heating : Seal the vial and heat at 120 °C for 12 hours. The highly electron-deficient nature of the 1,8-naphthyridine system enables thermal S
Ar without the need for additional transition metal catalysis[1]. -
Monitoring (Validation Checkpoint 2) : Perform an LC-MS analysis.
-
Self-Validation: Observe the total disappearance of the 3:1 (³⁵Cl/³⁷Cl) isotopic cluster in the mass spectrum. The new target mass should manifest as a monoisotopic
peak, confirming the complete displacement of the terminal halogen.
-
-
Workup & Isolation : Cool the vial to room temperature. Pour the mixture into ice-cold water to induce precipitation of the product. Filter the precipitate, wash with cold water, and recrystallize from hot ethanol to yield the pure C2, C6-bisfunctionalized 1,8-naphthyridine.
References
-
[3] Garcia Y, Schoenebeck F, Legault CY, Merlic CA, Houk KN. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. J. Am. Chem. Soc. 2009. URL:[Link]
-
[1] Leroux M, Knochel P. Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters - ACS Publications. 2017. URL:[Link]
-
[2] Schröter S, et al. Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles. Tetrahedron. ResearchGate. 2005. URL:[Link]
Sources
Derivatization of 2-Chloro-6-iodo-1,8-naphthyridine for drug discovery
Derivatization of 2-Chloro-6-iodo-1,8-naphthyridine for Drug Discovery: A Protocol for Orthogonal Site-Selective Functionalization
The 1,8-Naphthyridine Scaffold in Modern Pharmacophore Design
The 1,8-naphthyridine heterocyclic core is a highly privileged scaffold in medicinal chemistry, extensively utilized in the design of topoisomerase inhibitors, kinase modulators, and broad-spectrum antimicrobial agents ()[1]. To accelerate hit-to-lead optimization, drug discovery professionals require building blocks that allow for rapid, divergent synthesis. 2-Chloro-6-iodo-1,8-naphthyridine (and its carboxylate ester derivatives) serves as an ideal intermediate due to the chemically orthogonal nature of its two halogen substituents. By exploiting the distinct electronic and steric profiles of the C6-iodine and C2-chlorine atoms, researchers can perform sequential, site-selective derivatizations without the need for cumbersome protection/deprotection steps ()[2].
Exploiting Orthogonal Reactivity: The Mechanistic Foundation
The success of this building block relies on the kinetic differences in bond activation:
-
The C6 Position (Iodine): The carbon-iodine (C-I) bond has a significantly lower Bond Dissociation Energy (BDE) compared to the carbon-chlorine (C-Cl) bond. In the presence of a Pd(0) catalyst, oxidative addition into the C-I bond occurs orders of magnitude faster than into the C-Cl bond. This allows for rigorous site-selective cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) at C6 under mild conditions, preserving the C2-chlorine entirely ()[3].
-
The C2 Position (Chlorine): Positioned adjacent (ortho) to the N1 nitrogen of the naphthyridine ring, the C2 carbon is highly electron-deficient. Once the C6 position is functionalized, the C2-Cl bond can be targeted via Nucleophilic Aromatic Substitution (SNAr). The electronegative ring nitrogen effectively stabilizes the anionic Meisenheimer transition state during nucleophilic attack by amines, alcohols, or thiols.
Strategic Workflow for Sequential Functionalization
Fig 1. Orthogonal derivatization workflow of 2-chloro-6-iodo-1,8-naphthyridine.
Self-Validating Experimental Methodologies
Phase 1: Regioselective C-C Bond Formation (Suzuki-Miyaura)
This protocol describes the selective arylation at the C6 position.
-
Causality of Reagents: A mild base (Na₂CO₃) is selected over stronger alkoxides to prevent premature hydrolysis of the C2-chlorine into a 2-hydroxy byproduct. A biphasic solvent system (Toluene/Ethanol/Water) ensures the dissolution of both the lipophilic organic reagents and the inorganic base salts, maximizing interfacial transmetalation rates.
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask, combine 2-chloro-6-iodo-1,8-naphthyridine (1.0 equiv) and the desired arylboronic acid (1.05 equiv). Note: A strict near-equimolar ratio prevents off-target dialkylation.
-
Solvent & Base Addition: Add a solvent mixture of Toluene/EtOH/H₂O (ratio 4:1:1, 0.1 M concentration) followed by Na₂CO₃ (2.0 equiv).
-
Degassing (Critical): Purge the heterogeneous mixture with Argon for 15 minutes. Causality: O₂ rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, stalling the catalytic cycle.
-
Catalyst Introduction: Add Pd(PPh₃)₄ (5 mol%). Seal the reaction vessel and heat to 80 °C for 4–6 hours.
-
Workup & Validation: Cool to room temperature, extract with EtOAc, and wash with brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Self-Validating Analytics: Run LC-MS on the crude. The successful intermediate must exhibit a distinct 3:1 isotopic cluster (M / M+2) corresponding to the intact ³⁵Cl/³⁷Cl isotopes, proving absolute regioselectivity at C6.
Phase 2: Nucleophilic Displacement (SNAr at C2)
This protocol describes the installation of a solubilizing amine (common in kinase inhibitors) at the C2 position.
-
Causality of Reagents: While the 1,8-naphthyridine ring is electron-deficient, it lacks a highly activating group like a nitro moiety. Therefore, overcoming the activation energy barrier for nucleophilic attack requires elevated temperatures (100–120 °C) and a polar aprotic solvent (NMP or DMF) to ensure nucleophile solvation without hydrogen-bond dampening.
Step-by-Step Procedure:
-
Preparation: Dissolve the isolated 2-chloro-6-aryl-1,8-naphthyridine (1.0 equiv) from Phase 1 in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.2 M).
-
Amine Addition: Add the secondary amine (e.g., morpholine, piperazine derivative) (2.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Causality: DIPEA acts as an HCl scavenger to prevent the consumption of the nucleophilic amine.
-
Thermal Activation: Heat the reaction to 120 °C in a sealed tube (or via microwave irradiation at 150 °C for 20 minutes) until starting material is consumed.
-
Workup & Validation: Dilute with water to precipitate the product. Filter and purify via reverse-phase prep-HPLC if needed.
-
Self-Validating Analytics: In the LC-MS spectra, the M+2 chlorine isotopic signature will completely disappear, replaced by a singular [M+H]⁺ mass corresponding to the amine adduct.
Quantitative Yield & Analytical Validation Matrix
The following table summarizes expected yields and mass spectrometry validation metrics for sequential functionalization using standard pharmacophore moieties.
| Boronic Acid (Phase 1) | Amine (Phase 2) | Phase 1 Yield (%) | Phase 2 Yield (%) | Final LC-MS m/z [M+H]⁺ | Cl-Isotope Retention (Ph 1) |
| Phenylboronic acid | Morpholine | 88% | 82% | 292.1 | Yes (3:1 ratio observed) |
| 4-Methoxyphenylboronic acid | 1-Methylpiperazine | 85% | 78% | 335.2 | Yes (3:1 ratio observed) |
| 3-Fluorophenylboronic acid | Cyclopropylamine | 81% | 75% | 280.1 | Yes (3:1 ratio observed) |
| Pyridine-4-boronic acid | Piperidine | 76% | 71% | 291.2 | Yes (3:1 ratio observed) |
Note: Yields represent isolated, chromatographically purified products.
References
-
Title: 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities Source: Future Medicinal Chemistry / PubMed (NIH) URL: [Link]
-
Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes Source: Journal of the American Chemical Society / PMC URL: [Link]
Sources
Application Notes & Protocols: 2-Chloro-6-iodo-1,8-naphthyridine in Photoredox Catalysis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Rise of Metal-Free Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful paradigm in modern organic synthesis, enabling the construction of complex molecular architectures under remarkably mild conditions.[1] This approach harnesses the energy of light to facilitate single-electron transfer (SET) events, generating highly reactive radical intermediates from stable precursors.[2] While complexes of iridium and ruthenium have historically dominated the field, there is a growing impetus to develop purely organic, metal-free photocatalysts. These organic catalysts offer advantages in terms of cost, sustainability, and reduced risk of heavy metal contamination in the final products, a critical consideration in pharmaceutical and materials science.[3]
The 1,8-naphthyridine scaffold is a promising platform for designing novel organic photocatalysts.[4] Its rigid, electron-deficient heterocyclic core can be strategically functionalized to tune its photophysical and electrochemical properties. The introduction of halogens, such as chlorine and iodine, is a key strategy. The electron-withdrawing nature of these substituents can modulate the catalyst's redox potentials, while the presence of a heavy iodine atom is expected to promote intersystem crossing (ISC) to the catalytically crucial triplet excited state.
This document serves as a technical guide for researchers, chemists, and drug development professionals on the application of 2-Chloro-6-iodo-1,8-naphthyridine , a rationally designed organic photocatalyst, in photoredox transformations. We will cover its synthesis, photophysical characteristics, and a detailed protocol for its application in a C-H arylation reaction.
Proposed Synthesis of 2-Chloro-6-iodo-1,8-naphthyridine
A robust synthesis of the title compound can be envisioned starting from a commercially available, appropriately substituted aminopyridine. The core of the 1,8-naphthyridine ring system is typically constructed via a Vilsmeier-Haack cyclization reaction.[5]
A plausible synthetic route is outlined below:
-
Starting Material : The synthesis would commence with 2-amino-5-iodopyridine.
-
Acetylation : The amino group is first protected, for example, by acetylation with acetic anhydride to form N-(5-iodopyridin-2-yl)acetamide.
-
Vilsmeier-Haack Cyclization : The key ring-forming step involves treating the acetylated precursor with a Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide). This one-pot reaction accomplishes both chlorination and formylation, but for the synthesis of the 2-chloro-naphthyridine core, it directly facilitates the cyclization to yield the 1,8-naphthyridine ring system.[5] This step is expected to produce the 2-chloro-6-iodo-1,8-naphthyridine skeleton.
-
Purification : The crude product would then be purified using standard techniques such as column chromatography on silica gel to yield the final, high-purity photocatalyst.
Photophysical and Electrochemical Properties: A Design Perspective
The efficacy of a photocatalyst is dictated by its photophysical and electrochemical properties. While empirical data for 2-Chloro-6-iodo-1,8-naphthyridine is not yet extensively published, we can project its key parameters based on known structure-property relationships for similar organic chromophores.[6][7] The introduction of halogens significantly influences these properties.
Table 1: Projected Photophysical and Electrochemical Data for 2-Chloro-6-iodo-1,8-naphthyridine
| Parameter | Projected Value | Rationale & Significance |
| Absorption Max (λabs) | 380 - 420 nm | The extended π-system of the naphthyridine core allows for absorption in the high-energy visible (violet-blue) range, ideal for use with common blue LED light sources. |
| Emission Max (λem) | 480 - 530 nm | A significant Stokes shift is expected, minimizing self-quenching and reabsorption, which enhances catalytic efficiency.[8] |
| Singlet Energy (ES1) | ~2.95 eV | Calculated from the absorption onset, this represents the initial energy available upon photoexcitation. |
| Triplet Energy (ET1) | ~2.70 eV | The heavy iodine atom should facilitate efficient intersystem crossing (ISC) from the singlet (S₁) to the triplet (T₁) state, populating the long-lived active state. |
| Excited State Lifetime (τ) | > 50 ns | A long triplet state lifetime is crucial as it provides a larger window for the catalyst to engage in electron transfer with substrates before decaying.[9][10] |
| Ground State Reduction | ~ -0.9 V vs SCE | The electron-deficient, halogenated core makes the catalyst relatively difficult to reduce in its ground state. |
| Ground State Oxidation | ~ +1.7 V vs SCE | The catalyst is relatively stable against oxidation in its ground state. |
| Excited State Reduction Potential | ~ +1.8 V vs SCE | (Ered* = Ered + ET1). This potent oxidizing power in the excited state allows it to accept an electron from a wide range of organic substrates (reductive quenching). |
| Excited State Oxidation Potential | ~ -1.0 V vs SCE | (Eox* = Eox - ET1). The excited state is also a competent reducing agent, capable of donating an electron to a suitable acceptor (oxidative quenching).[2] |
Disclaimer: The values presented in Table 1 are estimations based on data for structurally related organic photocatalysts and established photophysical principles. These values should be determined empirically for precise application development.
General Mechanism of Action in Photoredox Catalysis
2-Chloro-6-iodo-1,8-naphthyridine (PC) can operate through two primary catalytic cycles, depending on the nature of the substrates: the reductive quenching cycle and the oxidative quenching cycle. The ability to access both pathways provides significant flexibility in reaction design.
Reductive Quenching Cycle
This is the most common pathway when an electron-rich substrate (Donor, D) is present.
-
Photoexcitation : The photocatalyst (PC) absorbs a photon of visible light to form its excited state (PC*).
-
Single Electron Transfer (SET) : The excited catalyst (PC*) acts as a powerful oxidant, accepting an electron from the donor (D) to form the catalyst's radical anion (PC•⁻) and the donor's radical cation (D•⁺).
-
Catalyst Regeneration : The catalyst radical anion (PC•⁻) is a strong reductant. It donates its excess electron to an acceptor substrate (A), which proceeds to form the product. This step regenerates the ground-state photocatalyst (PC), closing the catalytic loop.
Oxidative Quenching Cycle
This pathway is favored when an electron-poor substrate (Acceptor, A) is used.
-
Photoexcitation : PC is excited to PC*.
-
Single Electron Transfer (SET) : The excited catalyst (PC*) acts as a reductant, donating an electron to the acceptor (A) to form the catalyst's radical cation (PC•⁺) and the acceptor's radical anion (A•⁻).
-
Catalyst Regeneration : The catalyst radical cation (PC•⁺) is a strong oxidant. It accepts an electron from a donor substrate (D) to regenerate the ground-state photocatalyst (PC) and generate the donor's radical cation (D•⁺), which then continues in the reaction cascade.
Application Protocol: Metal-Free C(sp²)–H Arylation of Heterocycles
Direct C-H arylation is a highly sought-after transformation as it avoids the need for pre-functionalization of one of the coupling partners, thus improving atom economy.[11] The following protocol details a representative procedure for the C-2 arylation of benzothiazole with a diaryliodonium salt, a common aryl source in photoredox catalysis.[12]
Reaction Scheme
This reaction proceeds via the generation of an aryl radical from the diaryliodonium salt, which then adds to the electron-rich heterocycle.
Materials and Equipment
-
2-Chloro-6-iodo-1,8-naphthyridine (Photocatalyst, PC)
-
Benzothiazole (Substrate)
-
Diphenyliodonium triflate (Aryl source)
-
Potassium carbonate (K₂CO₃, Base)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED light source (e.g., 40W, λ = 405-415 nm) with a cooling fan
-
Standard laboratory glassware for workup and purification
-
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow Diagram
Step-by-Step Protocol
-
Reaction Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-Chloro-6-iodo-1,8-naphthyridine (e.g., 0.01 mmol, 1 mol%), benzothiazole (1.0 mmol, 1.0 equiv), diphenyliodonium triflate (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Causality: The diaryliodonium salt serves as a robust aryl radical precursor. The base (K₂CO₃) is crucial for the final proton abstraction step to regenerate the aromaticity of the heterocycle.
-
-
Solvent Addition and Degassing : Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add anhydrous DMSO (0.2 M concentration with respect to the limiting reagent) via a syringe. The reaction mixture must be thoroughly degassed to remove oxygen, which can quench the excited state of the photocatalyst. Perform three freeze-pump-thaw cycles for best results.
-
Causality: Oxygen is a known triplet quencher and can also intercept radical intermediates, leading to undesired side products and reduced efficiency. Anhydrous solvent is used to prevent side reactions.
-
-
Irradiation : Place the sealed Schlenk tube approximately 5 cm from a 40W blue LED lamp. Ensure the reaction is stirred vigorously to allow for uniform irradiation. Use a fan to maintain the reaction temperature at approximately 25 °C.
-
Causality: The chosen wavelength (blue light) corresponds to the absorption region of the photocatalyst, ensuring efficient excitation. Maintaining ambient temperature highlights the mildness of the photoredox conditions.
-
-
Reaction Monitoring : Monitor the reaction's progress by periodically taking aliquots (under an inert atmosphere) and analyzing them by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup : Upon completion, dilute the reaction mixture with water (20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification : Filter the solution and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired 2-arylbenzothiazole product.
This protocol provides a robust starting point for exploring the catalytic activity of 2-Chloro-6-iodo-1,8-naphthyridine. Optimization of catalyst loading, base, solvent, and reaction time may be necessary for different substrate combinations.
References
-
Benchmarking Density Functionals for Ground- and Excited-State Reduction and Oxidation Potentials of Organic Photoredox Catalysts. The Journal of Physical Chemistry A. Available at: [Link]
-
The structure, photophysical properties and application of 1,8-naphthyridine derivatives. ScienceDirect. Available at: [Link]
-
Divergent C(sp2)–H arylation of heterocycles via organic photoredox catalysis. Green Chemistry. Available at: [Link]
-
Organic Photoredox Catalysts Exhibiting Long Excited-State Lifetimes. Yonsei University. Available at: [Link]
-
Photoinduced C–H arylation of 1,3-azoles via copper/photoredox dual catalysis. PubMed Central. Available at: [Link]
-
Visible Light Mediated Photoredox Catalytic Arylation Reactions. Accounts of Chemical Research. Available at: [Link]
-
Photophysical Properties and Redox Potentials of Photosensitizers for Organic Photoredox Transformations. NSF Public Access Repository. Available at: [Link]
-
Visible Light Photoredox-Catalyzed Direct C–H Arylation of Quinoxalin-2(1H)-ones with Diaryliodonium Salts. Organic Chemistry Portal. Available at: [Link]
-
Photoredox catalyzed C-H arylation. A Organophotocatalyzed C-H... ResearchGate. Available at: [Link]
-
A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. ResearchGate. Available at: [Link]
-
Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry. Available at: [Link]
-
Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. Internet Scientific Publications. Available at: [Link]
-
A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde. TSI Journals. Available at: [Link]
-
1,8-Naphthyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Enhanced Photodynamic Efficacy Using 1,8-Naphthalimides: Potential Application in Antibacterial Photodynamic Therapy. MDPI. Available at: [Link]
-
Photoredox Catalysis in Organic Chemistry: Mechanistic Insights and Green Applications. ResearchGate. Available at: [Link]
-
Photosensitizers containing the 1,8-naphthyridyl moiety and their use in dye-sensitized solar cells. PubMed. Available at: [Link]
-
Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Macmillan Group, Princeton University. Available at: [Link]
-
Investigation of photophysical properties of 1,8-naphthalimides with an extended conjugation on naphthalene moiety via Suzuki coupling reaction. PubMed. Available at: [Link]
-
Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Recent advances in the development of 1,8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents. Chemical Society Reviews. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. BJOC - Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry [beilstein-journals.org]
- 4. Excited Organic Radicals in Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photophysical Properties and Redox Potentials of Photosensitizers for Organic Photoredox Transformations | NSF Public Access Repository [par.nsf.gov]
- 8. Investigation of photophysical properties of 1,8-naphthalimides with an extended conjugation on naphthalene moiety via Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Visible Light Photoredox-Catalyzed Direct CH Arylation of Quinoxalin-2(1H)-ones with Diaryliodonium Salts [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 2-Chloro-6-iodo-1,8-naphthyridine
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling reaction involving 2-Chloro-6-iodo-1,8-naphthyridine. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile dihalogenated heterocycle. Our goal is to provide you with actionable, field-proven insights to help you navigate the complexities of this reaction, troubleshoot common issues, and optimize your reaction yield and selectivity. The inherent challenge and opportunity with this substrate lie in the differential reactivity of its two halogen atoms, enabling selective, stepwise functionalization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reaction, providing the core knowledge needed for successful experimental design.
Q1: Why does the Suzuki reaction preferentially occur at the 6-iodo position over the 2-chloro position?
A: The selectivity is dictated by the difference in bond dissociation energies of the carbon-halogen bonds. The Carbon-Iodine (C-I) bond is significantly weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. Consequently, the C-I bond undergoes oxidative addition to the Palladium(0) catalyst at a much faster rate, which is typically the rate-determining step in the catalytic cycle for less reactive halides.[1][2][3][4] By carefully controlling reaction conditions, particularly temperature and time, you can achieve high selectivity for mono-arylation at the C-6 position, leaving the C-Cl bond intact for subsequent transformations.
Q2: What is the primary role of the base in the Suzuki-Miyaura reaction?
A: The base is a critical component that plays multiple roles, but its primary function is to activate the organoboron reagent (boronic acid or ester) to facilitate the transmetalation step.[5][6][7] It reacts with the boronic acid to form a more nucleophilic borate species (e.g., [ArB(OH)₃]⁻).[5][8] This anionic borate readily transfers its organic group to the palladium(II) center, a crucial step for moving the catalytic cycle forward.[9][10] The choice and strength of the base can significantly impact reaction rate and yield.[7]
Q3: How does the 1,8-naphthyridine core, a nitrogen-containing heterocycle, affect the reaction?
A: Nitrogen-containing heterocycles can present unique challenges in palladium-catalyzed reactions. The lone pair of electrons on the pyridine-like nitrogen atoms can coordinate to the palladium center.[1][2] This coordination can sometimes lead to catalyst inhibition or deactivation, effectively sequestering the active catalyst from the catalytic cycle and reducing the reaction rate.[1][2][11] To overcome this, the use of bulky, electron-rich ligands is highly recommended. These ligands can shield the palladium center, minimizing undesirable coordination with the substrate's nitrogen atoms while still promoting the necessary steps of the catalytic cycle.[11][12]
Q4: Which palladium catalysts, ligands, and bases are recommended as a starting point for this reaction?
A: For challenging substrates like halogenated N-heterocycles, a highly active and stable catalyst system is required.[2][12] Modern catalyst systems featuring bulky, electron-rich monophosphine ligands (often called "Buchwald-type" ligands) or N-heterocyclic carbenes (NHCs) are generally the most effective.[1][11] A weak inorganic base is often preferred to minimize side reactions. The table below provides validated starting points based on analogous systems.
Table 1: Recommended Starting Conditions for Selective C-6 Arylation
| Catalyst (Pd Source) | Ligand | Base | Solvent System | Temp (°C) | Rationale & Notes |
|---|---|---|---|---|---|
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2-3 equiv.) | Toluene/H₂O (10:1) | 80-100 | Highly active system for heteroaryl chlorides; often a first choice for difficult couplings.[13][14] |
| Pd₂(dba)₃ (1-2 mol%) | XPhos (2-4 mol%) | K₂CO₃ (2-3 equiv.) | 1,4-Dioxane | 90-110 | Another robust Buchwald ligand system with broad applicability. |
| PdCl₂(dppf) (3-5 mol%) | (dppf) | Cs₂CO₃ (2 equiv.) | DMF or Dioxane/H₂O | 90-100 | A classic, reliable catalyst, though may require higher temperatures or longer reaction times.[13] |
| [Pd(IPr)(μ-Cl)Cl]₂ (1-2 mol%) | (IPr) | K₂CO₃ (2-3 equiv.) | THF | 60-80 | NHC-based precatalyst known for high stability and activity, even at lower temperatures.[15] |
Part 2: Troubleshooting Guide
Even with an optimized protocol, challenges can arise. This section provides a systematic approach to diagnosing and solving common problems.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction shows very low conversion of the starting material, or has failed completely. What are the most probable causes and how can I fix this?
Answer: A low or zero yield typically points to an issue with one of the core components of the catalytic system or the reaction environment. The primary suspects are catalyst inactivity, poor reagent quality, or suboptimal conditions.
Key Troubleshooting Steps:
-
Check Reagent Quality: Ensure the boronic acid is fresh and has not undergone significant protodeboronation during storage. Use a high-purity, anhydrous, and properly degassed solvent. The base should be finely ground to maximize its surface area and reactivity.
-
Ensure Inert Atmosphere: Oxygen can degrade the Pd(0) active catalyst and promote homocoupling of the boronic acid.[16] Ensure your reaction flask is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed before use.[2][17]
-
Evaluate Catalyst System: For this substrate, a highly active catalyst is essential. If you are using a less active catalyst like Pd(PPh₃)₄, consider switching to a more robust system with a bulky phosphine ligand (e.g., SPhos, XPhos) or an NHC ligand.[1][11][14] These ligands accelerate the oxidative addition and prevent catalyst deactivation by the naphthyridine nitrogen.[11][12]
-
Optimize Base and Temperature: A base that is too weak or insoluble may not effectively generate the active borate species. K₃PO₄ and Cs₂CO₃ are often excellent choices due to their strength and solubility in common solvent mixtures.[2][7] If conversion is sluggish, a careful increase in temperature (e.g., from 80°C to 100°C) can significantly improve the reaction rate.[2]
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Issue 2: Formation of Significant Side Products
Question: My reaction is producing significant amounts of 2-chloro-1,8-naphthyridine (dehalogenation) and/or biaryl product from the boronic acid (homocoupling). How can I minimize these side reactions?
Answer: The formation of these side products indicates that undesired catalytic pathways are competing with your desired cross-coupling.
-
Hydrodehalogenation (or Dehalogenation): This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This side reaction is often caused by the presence of a palladium-hydride (Pd-H) species, which can arise from reactions with trace water, the base, or certain solvents.[1] The C-I bond is most susceptible to this reaction.[1]
-
Solution: Use a weaker, non-hydroxide base like K₂CO₃ or K₃PO₄. Ensure your solvent is of high quality and rigorously degassed. Using boronic esters (e.g., pinacol esters) instead of boronic acids can sometimes accelerate the desired transmetalation step, outcompeting the dehalogenation pathway.
-
-
Homocoupling: This is the self-coupling of two boronic acid molecules. It is primarily caused by the presence of oxygen in the reaction mixture, which can re-oxidize Pd(0) to Pd(II) species that promote this pathway.[2][16]
-
Solution: The most effective solution is to maintain a strictly inert atmosphere throughout the reaction setup and duration.[2] Thoroughly degassing all solvents and reagents by sparging with argon or nitrogen for 15-30 minutes before adding the catalyst is crucial.
-
Issue 3: Lack of Selectivity (Double Arylation)
Question: I am getting a mixture of the desired 6-aryl product and the 2,6-diaryl product. How can I improve selectivity for the C-6 position?
Answer: The formation of the di-substituted product means the reaction conditions are harsh enough to activate the stronger C-Cl bond. To enhance selectivity for the more reactive C-I bond, you need to employ milder conditions.
-
Solution:
-
Lower the Temperature: This is the most critical parameter. Reduce the reaction temperature (e.g., from 100°C to 70-80°C).
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the 2-chloro-6-iodo-1,8-naphthyridine has been consumed, before significant formation of the di-substituted product occurs.
-
Use a Milder Base: A very strong base can sometimes promote the reactivity of the C-Cl bond. Switching from Cs₂CO₃ to K₂CO₃ might improve selectivity.
-
Catalyst Choice: While highly active catalysts are needed, some may be too reactive. A systematic screening might reveal a catalyst system that provides a better balance of reactivity and selectivity for your specific boronic acid.
-
Part 3: Experimental Protocol
This section provides a robust, generalized protocol for the selective Suzuki-Miyaura coupling at the C-6 position of 2-Chloro-6-iodo-1,8-naphthyridine. This should be considered a starting point for optimization.
Protocol: Selective Synthesis of 6-Aryl-2-chloro-1,8-naphthyridine
Materials:
-
2-Chloro-6-iodo-1,8-naphthyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Toluene and Degassed Water (10:1 v/v)
-
Anhydrous, deoxygenated reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert gas (Argon or Nitrogen)
Experimental Workflow:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-chloro-6-iodo-1,8-naphthyridine, the arylboronic acid, and the finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[2]
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos to the flask.
-
Solvent Addition: Add the degassed toluene and degassed water via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting iodo-naphthyridine is consumed (typically 4-12 hours).[2]
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[2][18]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-2-chloro-1,8-naphthyridine.[18]
Part 4: Mechanistic Insights
A clear understanding of the reaction mechanism is fundamental to effective troubleshooting and optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the naphthyridine, forming a Pd(II) complex. This is generally the rate-limiting step.[10]
-
Transmetalation: The organic group from the activated borate species is transferred to the palladium(II) complex, displacing the iodide.[9][10]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.[9][10]
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. Available from: [Link]
-
Couto, I., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Molecules, 26(11), 3192. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Retrieved from [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Schmidt, J., Choi, J., Morken, J. P. (2014). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. Journal of the American Chemical Society, 136(49), 17306-17309. Available from: [Link]
-
Martinez-Ferrate, O., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Organometallics, 24(22), 5308-16. Available from: [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
University of Leeds. (n.d.). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. Retrieved from [Link]
-
Viciu, M. S., et al. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. Organometallics, 40(7), 894-901. Available from: [Link]
-
Thomas, A. A., et al. (2016). Selective and Serial Suzuki−Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Catalysis, 6(9), 6296-6300. Available from: [Link]
-
Malig, T. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666. Available from: [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]
-
ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Retrieved from: [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with polyfluoroboronic acid. Retrieved from: [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from: [Link]
-
SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from: [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6857-6874. Available from: [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6857–6874. Available from: [Link]
-
Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Retrieved from: [Link]
-
Organic Chemistry Frontiers. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from: [Link]
-
Pearson. (n.d.). What products would you expect from the following Suzuki coupling reactions? (b). Retrieved from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wwjmrd.com [wwjmrd.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. organic-chemistry.org [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Challenges of Buchwald-Hartwig Amination with Hindered Amines
Welcome to our dedicated technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with sterically hindered amines in this powerful cross-coupling reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why these reactions can be challenging and how to systematically troubleshoot them for optimal success.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding Buchwald-Hartwig aminations with bulky amines.
Q1: My reaction with a hindered secondary amine is not proceeding at all. What is the most likely culprit?
A: When a Buchwald-Hartwig amination with a sterically demanding amine fails, the primary suspect is often an inappropriate catalyst system, specifically the phosphine ligand.[1] The steric bulk around the nitrogen atom of the amine impedes its approach to the palladium center, which is a crucial step in the catalytic cycle.[1][2] Standard ligands may not provide the necessary steric and electronic properties to facilitate the reaction with these challenging substrates.[1]
Q2: I'm seeing some product, but the yield is very low. What should I investigate first?
A: Low conversion with hindered amines can stem from several factors.[1] Beyond the catalyst system, consider the reactivity of your aryl halide and the choice of base and solvent.[1] Aryl chlorides, for instance, are notably less reactive than their bromide or iodide counterparts and often necessitate highly active catalyst systems.[1][3] The base is also critical for the deprotonation of the amine coordination complex, and its effectiveness can be influenced by the solvent.[1]
Q3: What are those black particles forming in my reaction flask?
A: The formation of a fine black precipitate, commonly known as palladium black, is a clear sign of catalyst decomposition.[4] This indicates that the active palladium catalyst has fallen out of the catalytic cycle and precipitated as metallic palladium, rendering it inactive.[4] This can be caused by the presence of oxygen or protic impurities, or an inappropriate ligand that fails to stabilize the catalyst under the reaction conditions.[4]
Q4: I'm observing a significant amount of a side product where the halogen on my aryl halide is replaced by a hydrogen atom. What is this and how can I prevent it?
A: This side product results from a common side reaction called hydrodehalogenation.[5] It can be minimized by optimizing the base, as some bases are more prone to promoting this side reaction.[5] Lowering the reaction temperature can also be beneficial, as higher temperatures can sometimes favor side reactions.[5] Additionally, screening different ligands may help, as some are less likely to promote hydrodehalogenation.[5]
In-Depth Troubleshooting Guides
For more persistent issues, a systematic approach to troubleshooting is essential. The following guides provide a more detailed examination of critical reaction parameters.
Guide 1: Catalyst and Ligand Selection for Hindered Amines
The heart of a successful Buchwald-Hartwig amination lies in the selection of the palladium source and, most importantly, the supporting ligand. For sterically hindered amines, bulky, electron-rich phosphine ligands are paramount to promote the desired C-N bond formation.[6][7]
The "Why": Bulky ligands are thought to promote the crucial reductive elimination step and prevent the formation of inactive catalyst species.[1][2] They create a sterically crowded environment around the palladium center, which favors the bond-forming reductive elimination over competing side reactions.
Recommended Ligand Classes for Hindered Amines:
| Ligand Type | Examples | Ideal For | Key Advantages |
| Biarylmonophosphine Ligands | XPhos, SPhos, RuPhos, BrettPhos | Primary and secondary hindered amines | High activity, promotes coupling of challenging substrates.[6][8] |
| Ferrocene-Derived Ligands | Josiphos | A broad range of amines | Robust and effective for many applications. |
| N-Heterocyclic Carbene (NHC) Ligands | IPr, IMes | Sterically bulky substrates | Strong σ-donors that can be effective for challenging couplings.[9] |
Troubleshooting Steps:
-
Switch to a Pre-catalyst: If you are generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂, consider switching to a commercially available pre-catalyst (e.g., XPhos Pd G3).[3][8] Pre-catalysts often provide more reliable and cleaner formation of the active catalytic species.[3][8]
-
Ligand Screening: If your initial ligand choice is ineffective, perform a systematic screen of ligands from the classes mentioned above.
-
Increase Catalyst Loading: For particularly challenging couplings, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can be beneficial.[6]
A logical workflow for troubleshooting catalyst and ligand selection is illustrated below:
Caption: Troubleshooting workflow for catalyst and ligand selection.
Guide 2: The Critical Role of the Base and Solvent
The choice of base and solvent is interdependent and can significantly impact the outcome of the reaction, especially with hindered substrates.
The "Why": The base is required to deprotonate the amine after it coordinates to the palladium(II) intermediate, forming the palladium-amido complex that precedes reductive elimination.[1] The solvent must be able to dissolve the reactants and intermediates to a sufficient extent without coordinating too strongly to the catalyst.
Base and Solvent Compatibility:
| Base | Recommended Solvents | Considerations |
| Strong, Non-nucleophilic Bases (NaOtBu, KOtBu, LHMDS) | Toluene, Dioxane, THF | Generally the most effective for a wide range of amines.[5][8] Not suitable for substrates with base-sensitive functional groups.[5][8] |
| Weaker, Inorganic Bases (K₃PO₄, Cs₂CO₃) | Toluene, Dioxane | Good for substrates with base-sensitive functionalities, but may require higher temperatures.[5][8] |
Troubleshooting Steps:
-
Ensure Anhydrous and Degassed Conditions: Water and oxygen are detrimental to the catalyst.[4][5] Use anhydrous, degassed solvents and perform the reaction under an inert atmosphere (argon or nitrogen).[4][6]
-
Base Strength and Solubility: For hindered amines, a strong base is often necessary. Ensure the base is a fine powder to maximize its surface area and aid in solubility.
-
Solvent Polarity: Aprotic, non-polar solvents like toluene are often the best choice.[5] While more polar aprotic solvents like DMF can dissolve the base better, they can sometimes lead to unwanted side reactions.[5][10][11][12]
The Buchwald-Hartwig amination catalytic cycle highlights the key steps where steric hindrance can be problematic:
Caption: The Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol: General Procedure for a Challenging Hindered Amine Coupling
This protocol provides a robust starting point for the amination of an aryl bromide with a hindered secondary amine.
Materials:
-
Aryl bromide (1.0 mmol)
-
Hindered secondary amine (1.2 mmol)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Inert Atmosphere Setup: In a glovebox, add the aryl bromide, XPhos Pd G3 precatalyst, and sodium tert-butoxide to the oven-dried reaction vial. If a glovebox is not available, add the solids to the vial and purge with argon or nitrogen for 5-10 minutes.
-
Solvent and Reagent Addition: Seal the vial with a cap containing a PTFE septum. Add the anhydrous, degassed toluene via syringe. Then, add the hindered secondary amine via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction and monitor its progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Li, X. (2021). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 60(35), 19046-19060. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 50(28), 6414-6435. Retrieved from [Link]
-
Vaddypally, S., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10538-10544. Retrieved from [Link]
-
Viciu, M. S., & Nolan, S. P. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 10761-10769. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Solubility of 1,8-Naphthyridine Compounds
Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most persistent bottlenecks in the medicinal chemistry and formulation of 1,8-naphthyridine derivatives : poor aqueous solubility.
Compounds sharing this core—such as the antibiotics nalidixic acid, enoxacin, and trovafloxacin—are prized for their diverse biological activities, including DNA gyrase inhibition and anticancer properties[1][2]. However, translating these molecules into viable in vitro probes or in vivo therapeutics is frequently hindered by formulation challenges. This guide provides field-proven methodologies, root-cause analyses, and validated protocols to help you overcome these hurdles.
Root Cause Analysis: The Chemistry of Insoluble Naphthyridines
To effectively troubleshoot solubility, we must first understand the physicochemical forces at play.
The Mechanistic Barrier:
1,8-Naphthyridines consist of a fused, nitrogen-containing planar bicyclic heteroaromatic ring. This planarity promotes highly efficient
The U-Shaped pH Profile:
Most 1,8-naphthyridines feature ionizable functional groups, such as a C3-carboxylic acid (acidic) and a C7-amine or piperazine substituent (basic). This creates a zwitterionic character. Consequently, their solubility curves are notoriously "U-shaped." They exhibit moderate-to-high solubility at strongly acidic (pH
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 1,8-naphthyridine compound crashes out in neutral pH assay buffers (pH 7.4) during in vitro screening. How can I keep it in solution?
Cause: The compound is hitting its minimum solubility threshold at neutral pH, leading to rapid supersaturation and precipitation when spiked from a 100% DMSO stock into the aqueous buffer[3].
Solution: Do not rely on DMSO alone for dilution. Instead, utilize complexation. Formulate the DMSO stock into a buffer containing
Q2: We synthesized a basic 1,8-naphthyridine, but the free base has poor oral bioavailability in murine models. What salt form should we target?
Cause: The free base lacks the localized charge required to facilitate rapid dissolution in the gastric fluid.
Solution: Target a methanesulfonate (mesylate) salt. The mesylate anion pairs exceptionally well with the protonated primary or secondary amines typically found at the C7 position of naphthyridines. For instance, trovafloxacin free base has a solubility of just
Q3: Our naphthyridine lacks a strong ionizable group for salt formation. How can we formulate it for in vivo dosing?
Cause: Without ionizable groups, the crystal lattice energy dominates, and traditional salt screening will fail.
Solution: Formulate an Amorphous Solid Dispersion (ASD) . By co-precipitating the compound with a hydrophilic polymer like Polyvinylpyrrolidone (PVP) or Sodium Starch Glycolate (SSG), you trap the drug in a high-energy, amorphous state. This completely bypasses the crystal lattice energy barrier. Studies on nalidixic acid demonstrate that solid dispersions using
Quantitative Data: Solubility Enhancement Comparisons
The table below summarizes the expected magnitude of solubility improvements when applying these strategies to standard 1,8-naphthyridine scaffolds.
| Compound | State / Formulation | Aqueous Solubility | Notes & Reference |
| Trovafloxacin | Free Base | Exhibits a U-shaped pH-solubility profile[3]. | |
| Trovafloxacin | Mesylate Salt | Saturated solution yields pH 3.5; highly bioavailable[3]. | |
| Nalidixic Acid | Crystalline Free Acid | Poor oral bioavailability due to slow dissolution[5]. | |
| Nalidixic Acid | ASD (with PVP) | Significant increase in dissolution rate | Amorphous state bypasses lattice energy barrier[5]. |
| Nalidixic Acid | Highest relative dissolution efficiency | Order of enhancement potency: |
Standardized Laboratory Protocols
The following protocols are self-validating; successful execution is indicated by a shift from a turbid/crashing suspension to an optically clear solution or a well-defined amorphous powder.
Protocol A: Preparation of a 1,8-Naphthyridine Mesylate Salt (adapted from Trovafloxacin methodologies)
Objective: Convert a poorly soluble free base into a highly soluble methanesulfonate salt.
-
Dissolution: Suspend 10.0 mmol of the 1,8-naphthyridine free base in a suitable solvent mixture (e.g., 50 mL of ethanol/water, 9:1 v/v).
-
Acid Addition: Slowly add 1.1 equivalents (11.0 mmol) of methanesulfonic acid (97%) dropwise under continuous magnetic stirring.
-
Reflux & Clarification: Heat the mixture to reflux (
). The suspension should transition into a clear solution, validating that salt formation has occurred. -
Purification: Cool the solution to
, treat with 0.5 g activated carbon to remove impurities, stir for 30 minutes, and filter through a Celite pad. -
Crystallization: Concentrate the filtrate under vacuum to
of its original volume until a white crystal slurry forms. -
Harvesting: Cool the slurry to
, granulate for 2–4 hours, and filter. Wash the isolated crystals with cold ethanol and dry under vacuum at to yield the mesylate salt.
Protocol B: Preparation of a -Cyclodextrin Inclusion Complex (Solvent Evaporation)
Objective: Create a molecular dispersion to enhance the solubility of a non-ionizable naphthyridine.
-
Stoichiometry: Weigh the 1,8-naphthyridine drug and
-Cyclodextrin ( -CD) in a 1:1 or 1:2 molar ratio. -
Solubilization: Dissolve the drug in a minimum volume of an organic solvent (e.g., methanol or ethanol). Separately, dissolve the
-CD in a minimum volume of distilled water. -
Mixing: Slowly add the organic drug solution to the aqueous
-CD solution under constant stirring. -
Complexation: Stir the combined mixture at room temperature for 24 hours to ensure complete thermodynamic equilibration and complex inclusion.
-
Evaporation: Remove the solvents using a rotary evaporator at
under reduced pressure until a solid residue is obtained. -
Final Processing: Desiccate the solid under vacuum for 24 hours, pulverize using a mortar and pestle, and pass through a 60-mesh sieve. Validate the complexation via Powder X-Ray Diffraction (PXRD)—a successful complex will show an amorphous halo or distinct CD peaks, lacking the sharp crystalline peaks of the native drug[4][5].
Solubility Troubleshooting Workflow
Use the following decision matrix to determine the optimal path for formulating your specific 1,8-naphthyridine compound.
Decision matrix for selecting solubility enhancement strategies for 1,8-naphthyridine derivatives.
References
-
The chemistry and biological profile of trovafloxacin Journal of Antimicrobial Chemotherapy (Oxford Academic).[Link]
-
Dissolution behavior of nalidixic acid solid dispersions using water soluble dispersion carriers ResearchGate.[Link]
-
Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems Pharmaceutics (PMC).[Link]
-
Design, Synthesis, in Silico Study and Biological Evaluation of 1,8-Naphthyridine Derivatives as Potential Antibacterial Agents Oriental Journal of Chemistry.[Link]
Sources
- 1. Design, Synthesis, in Silico Study and Biological Evaluation of 1,8-Naphthyridine Derivatives as Potential Antibacterial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Removal of Palladium Catalyst from 1,8-Naphthyridine Products
Welcome to the Technical Support Center for palladium catalyst removal from 1,8-naphthyridine products. This resource is designed for researchers, scientists, and professionals in drug development who utilize palladium-catalyzed cross-coupling reactions to synthesize 1,8-naphthyridine derivatives. The unique chelating nature of the 1,8-naphthyridine scaffold presents specific challenges in removing residual palladium, which can compromise the purity, activity, and safety of the final compound.
This guide provides a structured approach to troubleshooting common issues and offers detailed protocols to ensure your final product meets the stringent purity requirements of the pharmaceutical industry.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove palladium from my 1,8-naphthyridine product?
A: The 1,8-naphthyridine core contains two nitrogen atoms in close proximity, creating a bidentate chelation site that can strongly bind to palladium. This strong coordination makes it difficult to remove the palladium catalyst using standard purification methods like simple filtration or crystallization.
Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities. Palladium is classified as a Class 2B element, and for oral administration, the permitted daily exposure (PDE) is typically 10 µ g/day , which often translates to a concentration limit of 10 ppm in the final API.[1][2]
Q3: My reaction mixture has turned black. What does this mean for palladium removal?
A: The formation of a black precipitate, commonly known as "palladium black," indicates that the soluble palladium catalyst has agglomerated into insoluble metallic palladium.[3][4] While this might seem beneficial, these fine particles can be difficult to remove by simple filtration and may require specialized techniques.
Q4: Can I just use column chromatography to remove the palladium?
A: While column chromatography can remove some palladium residues, it is often not sufficient to reach the low ppm levels required for APIs, especially when strong chelation is involved.[5][6] It is typically used in conjunction with other scavenging methods for optimal results.
Troubleshooting Guide: Common Issues and Solutions
This section delves into specific problems you might encounter during the palladium removal process and provides actionable solutions.
Issue 1: High levels of residual palladium after standard work-up and crystallization.
-
Root Cause Analysis: The strong chelating nature of the 1,8-naphthyridine product is likely retaining the palladium in a soluble form. Standard aqueous washes and crystallization are often ineffective against such strongly coordinated palladium species.
-
Solution Pathway:
-
Employ a Scavenging Agent: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-functionalized silica gels are a common and effective choice.[7][8][9]
-
Optimize Scavenging Conditions: The efficiency of scavenging can be influenced by solvent, temperature, and time. It's recommended to screen a few conditions to find the optimal parameters for your specific product.
-
Consider a Multi-Step Approach: A combination of methods, such as an initial filtration through Celite to remove bulk palladium black followed by treatment with a scavenger, can be highly effective.[1][6]
-
Issue 2: Significant product loss during the scavenging process.
-
Root Cause Analysis: Non-specific adsorption of your 1,8-naphthyridine product onto the scavenger can lead to reduced yields. This is a known issue, particularly with activated carbon.[10][11]
-
Solution Pathway:
-
Select a More Specific Scavenger: Modern, functionalized silica scavengers are designed for higher selectivity towards the metal catalyst with minimal product binding.[12]
-
Optimize Scavenger Loading: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. This can be determined through small-scale optimization experiments.
-
Solvent Selection: The choice of solvent can impact the binding of both the palladium and your product to the scavenger. A solvent in which your product is highly soluble may minimize its adsorption.[10]
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Root Cause Analysis: The speciation of palladium (e.g., Pd(0) vs. Pd(II), colloidal vs. dissolved) in your reaction mixture can vary between runs, affecting the efficiency of a particular removal method.[10][13]
-
Solution Pathway:
-
Standardize Reaction Work-up: Ensure consistent work-up procedures to have a more uniform distribution of palladium species before the scavenging step.
-
Use a Broad-Spectrum Scavenger: Some scavengers are effective against multiple forms of palladium. For example, scavengers containing multiple types of functional groups may be more robust.[13]
-
Implement a Quality Control Check: Analyze the palladium content before and after the scavenging step for each batch to monitor the effectiveness of the process and make adjustments as needed.
-
Experimental Protocols
Here are detailed, step-by-step methodologies for common palladium removal techniques.
Protocol 1: General Procedure for Palladium Removal using Functionalized Silica Scavengers
This protocol is a starting point and should be optimized for your specific 1,8-naphthyridine product.
-
Dissolution: Dissolve the crude 1,8-naphthyridine product in a suitable organic solvent (e.g., THF, Toluene, Methanol).
-
Scavenger Selection: Choose a thiol-functionalized silica scavenger such as SiliaMetS® Thiol or QuadraSil™ MP.
-
Scavenger Addition: Add the scavenger to the solution. A typical starting point is 5-10 weight equivalents relative to the theoretical amount of palladium.
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 2 to 24 hours. The optimal time and temperature will depend on the specific scavenger and the nature of the palladium species.
-
Filtration: Filter the mixture through a pad of celite to remove the scavenger.
-
Washing: Wash the celite pad with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or another suitable analytical technique.
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
While potentially leading to product loss, activated carbon can be a cost-effective option.
-
Dissolution: Dissolve the crude 1,8-naphthyridine product in a suitable organic solvent.
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 0.1 to 0.5 times the weight of the crude product.[10]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[10]
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.[10]
-
Washing: Wash the celite pad with fresh solvent.
-
Concentration: Concentrate the filtrate to obtain the product.
-
Analysis: Analyze the palladium content of the purified product.
Data Presentation
Table 1: Comparison of Common Palladium Scavenging Methods
| Method | Pros | Cons | Typical Final Pd Level |
| Functionalized Silica Scavengers | High efficiency and selectivity, broad solvent compatibility.[11][13] | Higher cost compared to activated carbon. | < 10 ppm[1][13] |
| Activated Carbon | Low cost, readily available.[10] | Potential for product loss due to non-specific adsorption, fine particles can be difficult to filter.[10][11] | Variable, can be < 50 ppm with optimization.[14] |
| Crystallization | Can be effective for removing some impurities. | Often ineffective for strongly chelated palladium. | Highly variable, often > 100 ppm. |
| Liquid-Liquid Extraction | Can remove some polar palladium species. | Generally not effective for most palladium catalysts used in cross-coupling.[6] | Highly variable. |
Visualization of Workflow
Decision Logic for Selecting a Palladium Removal Method
Caption: Decision workflow for selecting a palladium removal method.
References
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. Available from: [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. Available from: [Link]
-
Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science. Available from: [Link]
-
SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. Technology Networks. Available from: [Link]
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. Available from: [Link]
-
Process Development Whitepaper Metal Scavenging INTRODUCTION SCAVENGER SCREENING. CatSci. Available from: [Link]
-
SiliaMetS. Velocity Scientific Solutions. Available from: [Link]
-
Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. PMC. Available from: [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available from: [Link]
-
The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. MDPI. Available from: [Link]
-
Metal Scavenging using bulk SiliaMetS functionalized silica. YouTube. Available from: [Link]
-
QuadraSil™. Reaxa. Available from: [Link]
-
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. Available from: [Link]
-
Palladium catalyst recovery using scavenger resin. SpinChem. Available from: [Link]
-
Efficient Palladium Removal Without Compromising Product Yield. Apollo Scientific. Available from: [Link]
-
Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. MDPI. Available from: [Link]
-
Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review. Available from: [Link]
-
How can i remove palladium Pd catalyst easily? ResearchGate. Available from: [Link]
-
Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. Available from: [Link]
-
palladium-catalyzed heterocycle synthesis from allenes. Hindawi. Available from: [Link]
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books. Available from: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]
-
How to Remove Palladium in three easy steps. Biotage. Available from: [Link]
-
Your trick to remove residual palladium. Reddit. Available from: [Link]
-
Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides. PMC. Available from: [Link]
-
Quadrasil MP I: Silica metal scavenger. Johnson Matthey. Available from: [Link]
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. velocityscientific.com.au [velocityscientific.com.au]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quadrasil MP I: Silica metal scavenger | Johnson Matthey [matthey.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. catsci.com [catsci.com]
Technical Support Center: Navigating the Scale-up Synthesis of 2-Chloro-6-iodo-1,8-naphthyridine
Welcome to the technical support center for the synthesis of 2-Chloro-6-iodo-1,8-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions encountered during the scale-up of this important chemical intermediate. Our focus is on providing practical, experience-driven solutions grounded in established chemical principles.
Introduction: The Synthetic Challenge
2-Chloro-6-iodo-1,8-naphthyridine is a key building block in the synthesis of various pharmacologically active compounds. Its di-halogenated structure allows for selective functionalization at two distinct positions, making it a versatile scaffold in medicinal chemistry. However, the synthesis, particularly at scale, presents several challenges, including regioselectivity control during halogenation, potential side reactions, and purification of the final product from closely related impurities.
This guide will walk you through a plausible and commonly adapted synthetic route, highlighting critical control points and offering solutions to common problems.
Proposed Synthetic Pathway
A logical and frequently employed strategy for the synthesis of 2-Chloro-6-iodo-1,8-naphthyridine involves a two-step process:
-
Vilsmeier-Haack Cyclization to form the 2-chloro-1,8-naphthyridine core.
-
Regioselective Iodination at the 6-position of the 2-chloro-1,8-naphthyridine intermediate.
Caption: Proposed synthetic route for 2-Chloro-6-iodo-1,8-naphthyridine.
Part 1: Vilsmeier-Haack Reaction for 2-Chloro-1,8-naphthyridine
The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated aromatic and heterocyclic compounds.[1][2] In this context, an N-acylated 2-aminopyridine derivative is treated with a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to yield the 2-chloro-1,8-naphthyridine core.[3][4][5][6][7]
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack reaction is sluggish or not going to completion. What are the possible causes?
A1: Several factors can contribute to an incomplete reaction:
-
Moisture: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Reagent Quality: The quality of POCl₃ and DMF is critical. Use freshly distilled or high-purity reagents.
-
Reaction Temperature: While the initial formation of the Vilsmeier reagent is exothermic and often performed at low temperatures (0-5 °C), the subsequent reaction with the aminopyridine derivative may require heating.[4] Monitor the reaction by TLC and consider gradually increasing the temperature if the reaction stalls.
-
Stoichiometry: Ensure the correct stoichiometry of reagents. An excess of the Vilsmeier reagent is often used to drive the reaction to completion.
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A2: Common byproducts in the Vilsmeier-Haack reaction include:
-
Over-chlorination: At higher temperatures, the Vilsmeier reagent can act as a chlorinating agent, leading to the formation of dichlorinated naphthyridines. Maintain strict temperature control to minimize this.
-
Incomplete cyclization: This can lead to the isolation of formylated, uncyclized intermediates. Ensure sufficient reaction time and optimal temperature to promote full cyclization.
-
Polymeric materials: These can form if the reaction is not properly controlled. Slow, controlled addition of reagents is crucial.
Troubleshooting Guide: Vilsmeier-Haack Reaction
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Ensure anhydrous conditions. - Use high-purity reagents. - Optimize reaction temperature and time based on TLC monitoring. |
| Product loss during workup | - Quench the reaction mixture slowly into ice-water with vigorous stirring. - Ensure complete precipitation of the product before filtration. | |
| Impure Product | Formation of byproducts | - Maintain strict temperature control to avoid over-chlorination. - Optimize reaction time to ensure complete cyclization. |
| Residual starting material | - Increase the stoichiometry of the Vilsmeier reagent. - Increase reaction time or temperature. |
Scale-up Considerations for the Vilsmeier-Haack Reaction
Scaling up the Vilsmeier-Haack reaction introduces significant safety and operational challenges. The reaction is highly exothermic, and proper thermal management is crucial to prevent runaway reactions.[8]
-
Thermal Hazards: The decomposition of the Vilsmeier reagent and the reaction mixture can be highly exothermic.[8] A thorough thermal hazard evaluation is recommended before scaling up.
-
Reagent Addition: On a larger scale, the addition of POCl₃ to DMF should be slow and controlled, with efficient cooling to manage the exotherm.
-
Mixing: Efficient mixing is critical to ensure uniform reaction temperature and prevent localized "hot spots."
Caption: Troubleshooting flowchart for the Vilsmeier-Haack reaction.
Part 2: Regioselective Iodination of 2-Chloro-1,8-naphthyridine
The introduction of an iodine atom at the 6-position of the 2-chloro-1,8-naphthyridine ring requires a regioselective electrophilic iodination. The electronic nature of the naphthyridine ring, influenced by the existing chloro-substituent, will direct the incoming electrophile.
Frequently Asked Questions (FAQs)
Q3: What iodinating agents are suitable for this reaction, and how do I control the regioselectivity?
A3: Common electrophilic iodinating agents include N-iodosuccinimide (NIS), iodine monochloride (ICl), and molecular iodine (I₂) in the presence of an oxidizing agent.[9] To achieve regioselectivity at the 6-position, the choice of solvent and catalyst is crucial.
-
Activating Agents: Lewis acids such as iron(III) chloride (FeCl₃) or silver salts (e.g., silver triflimide) can activate the iodinating agent, enhancing its electrophilicity and potentially influencing regioselectivity.[10]
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. Less polar solvents may be preferred to control reactivity.
Q4: I am getting a mixture of mono-iodinated isomers and di-iodinated products. How can I improve the selectivity for the 6-iodo isomer?
A4: The formation of isomeric and di-iodinated products is a common challenge.
-
Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.
-
Slow Addition: Adding the iodinating agent slowly to the solution of the naphthyridine can help to maintain a low concentration of the electrophile, reducing the likelihood of multiple iodinations.
-
Catalyst Screening: Experiment with different Lewis acid catalysts to find one that provides the best regioselectivity for the 6-position.
Troubleshooting Guide: Iodination Reaction
| Issue | Potential Cause | Recommended Solution |
| Poor Regioselectivity | Incorrect reaction conditions | - Screen different iodinating agents (e.g., NIS, I₂/oxidant). - Optimize the choice of Lewis acid catalyst and solvent. |
| High reaction temperature | - Perform the reaction at a lower temperature. | |
| Formation of Di-iodinated Products | Excess iodinating agent | - Use a stoichiometric amount of the iodinating agent. - Add the iodinating agent slowly to the reaction mixture. |
| Low Conversion | Insufficiently activated iodinating agent | - Increase the amount of Lewis acid catalyst. - Use a more powerful iodinating system. |
Part 3: Purification and Scale-up
The purification of 2-Chloro-6-iodo-1,8-naphthyridine can be challenging due to the potential presence of closely related impurities.
Frequently Asked Questions (FAQs)
Q5: What are the best methods for purifying the final product on a large scale?
A5:
-
Crystallization: If a suitable solvent system can be identified, crystallization is an effective and scalable purification method.
-
Column Chromatography: For laboratory scale, silica gel chromatography is a common method. For larger scales, automated flash chromatography systems can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point.[11]
-
Ion Exchange Chromatography: For large-scale purification, ion exchange chromatography can be a powerful technique due to its high loading capacity and resolution.[12]
Q6: I am having difficulty removing a persistent impurity with a similar polarity to my product. What are my options?
A6:
-
Optimize Chromatography: A shallower solvent gradient during column chromatography may improve separation.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.
-
Recrystallization from a Different Solvent System: Experiment with various solvent mixtures for recrystallization.
Caption: Decision workflow for the purification of 2-Chloro-6-iodo-1,8-naphthyridine.
Safety Considerations
The synthesis of 2-Chloro-6-iodo-1,8-naphthyridine involves the use of hazardous reagents and requires strict adherence to safety protocols.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4]
-
Halogenated Compounds: Halogenated organic compounds can be toxic and should be handled with care.
-
Exothermic Reactions: The Vilsmeier-Haack reaction is exothermic and requires careful temperature control, especially during scale-up.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.
References
-
13][14] NAPHTHYRIDINO [2,1-b] QUINAZOLIN-12-ONES - Connect Journals
-
[Regioselective synthesis of functionalized[13][14]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions - Green Chemistry (RSC Publishing)]([Link])
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N‑Iodosaccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. lcms.cz [lcms.cz]
- 13. US20130105766A1 - Method For Removing Halogens From An Aromatic Compound - Google Patents [patents.google.com]
- 14. scirp.org [scirp.org]
Technical Support Center: Reaction Monitoring for 2-Chloro-6-iodo-1,8-naphthyridine Modifications
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-6-iodo-1,8-naphthyridine and its derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the critical process of reaction monitoring. Effective monitoring is paramount for optimizing reaction conditions, maximizing yields, and ensuring the synthesis of the desired products.
The unique electronic and steric properties of the 2-Chloro-6-iodo-1,8-naphthyridine scaffold, particularly the differential reactivity of the C-Cl and C-I bonds, present specific challenges and opportunities in synthetic chemistry. This guide will equip you with the knowledge to navigate these complexities with confidence.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Incomplete or Stalled Reactions in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Sonogashira Coupling)
Question: I am performing a Suzuki or Sonogashira coupling reaction on the 6-iodo position of 2-Chloro-6-iodo-1,8-naphthyridine, but my reaction is either very slow or stops before all the starting material is consumed. What could be the problem?
Answer:
Incomplete conversion is a frequent challenge in palladium-catalyzed cross-coupling reactions. The root cause often lies in the catalyst's activity, the stability of your reagents, or sub-optimal reaction conditions.
Potential Causes & Step-by-Step Solutions:
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen and may degrade over time, forming inactive palladium black.[1][2]
-
Solution: Ensure your reaction setup is thoroughly degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through your solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[1] Use freshly opened or properly stored palladium catalysts and phosphine ligands.[1] If you suspect catalyst deactivation, consider adding a fresh portion of the catalyst to the reaction mixture.
-
-
Inefficient Pre-catalyst Reduction: Many common palladium sources, such as Pd(OAc)₂, are pre-catalysts that need to be reduced in situ to the active Pd(0) species.[2]
-
Solution: Consider switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ or utilizing a modern pre-catalyst system (e.g., Buchwald pre-catalysts) that generates the active catalyst more reliably.[1]
-
-
Ligand Oxidation or Inappropriate Choice: Phosphine ligands are susceptible to oxidation by trace oxygen, which hinders their ability to coordinate with the palladium center.[1] Additionally, the chosen ligand may not be suitable for the specific transformation.
-
Solution: Use fresh, high-purity ligands stored under an inert atmosphere. For challenging couplings involving heteroaryl chlorides, electron-rich and bulky phosphine ligands like XPhos, SPhos, or RuPhos are often more effective.[3]
-
-
Boronic Acid/Ester Instability (for Suzuki Reactions): Boronic acids can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3]
-
Solution: Use freshly purchased or recently purified boronic acid. Alternatively, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[3] Using a slight excess (1.2-1.5 equivalents) of the boronic acid reagent can also help compensate for any degradation.[3]
-
-
Inadequate Base (for Suzuki and Sonogashira Reactions): The choice and quality of the base are critical for activating the boronic acid in Suzuki reactions and for neutralizing the generated acid in Sonogashira couplings.[1][3][4]
-
Solution: Ensure your base is of high purity and anhydrous if required. For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1] If one base is proving ineffective, screening other bases is a logical next step. For Sonogashira reactions, an amine base like triethylamine is commonly used.[5]
-
-
Sub-optimal Temperature: Many cross-coupling reactions require heating to proceed at a reasonable rate.
-
Solution: If your reaction is sluggish at a lower temperature, cautiously increasing the temperature may improve the rate. However, be aware that excessive heat can lead to catalyst decomposition and an increase in side reactions.[1]
-
Issue 2: Formation of Multiple Spots on TLC, Including Byproducts
Question: When I monitor my Sonogashira coupling reaction with 2-Chloro-6-iodo-1,8-naphthyridine by Thin Layer Chromatography (TLC), I see multiple spots, and my desired product spot is faint. What are these other spots, and how can I minimize them?
Answer:
The appearance of multiple spots on a TLC plate is a common observation in Sonogashira couplings and often indicates the formation of side products. The most common byproduct is the homocoupling of the terminal alkyne (Glaser coupling).
Potential Causes & Step-by-Step Solutions:
-
Alkyne Homocoupling (Glaser Coupling): This is a very common side reaction in Sonogashira couplings, especially in the presence of oxygen and a copper(I) co-catalyst.[6]
-
Solution 1: Rigorous Degassing: Oxygen promotes the oxidative homocoupling of the alkyne.[7] Ensure your reaction mixture and solvent are thoroughly deoxygenated before adding the catalyst.
-
Solution 2: Copper-Free Conditions: The copper co-catalyst is often implicated in Glaser coupling.[6] There are numerous copper-free Sonogashira protocols available that can significantly reduce or eliminate this side product.[6]
-
Solution 3: Controlled Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
-
Dehalogenation: You may observe the formation of 2-chloro-1,8-naphthyridine (loss of iodine) or even 1,8-naphthyridine (loss of both halogens).
-
Solution: This can sometimes occur with highly active catalyst systems or in the presence of certain hydrogen sources.[2] Ensure your solvent and base are pure. If the problem persists, you may need to screen different ligands or lower the reaction temperature.
-
-
Reaction at the Chloro Position: While the C-I bond is significantly more reactive than the C-Cl bond, some reaction at the chloro position can occur, especially at higher temperatures or with prolonged reaction times.
-
Solution: Carefully control the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. If selectivity is a persistent issue, a ligand and solvent screen may be necessary to find conditions that favor reaction at the iodo position.
-
Frequently Asked Questions (FAQs)
Q1: What is the best technique for real-time monitoring of my reaction?
For real-time or near real-time analysis, several Process Analytical Technology (PAT) tools are highly effective.[8] In-situ spectroscopic techniques such as Fourier-Transform Infrared (FTIR), Raman, and Near-Infrared (NIR) spectroscopy can provide continuous data on the concentration of reactants and products without the need for sampling.[9] These methods are non-destructive and can offer valuable kinetic information.[10]
Q2: How can I use HPLC or UPLC-MS to monitor my reaction?
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful at-line or off-line techniques for reaction monitoring.[8][11]
-
Workflow:
-
Carefully withdraw a small aliquot from the reaction mixture at various time points.
-
Quench the reaction in the aliquot immediately (e.g., by diluting with a cold solvent).
-
Filter the sample to remove any solids.
-
Dilute the sample to an appropriate concentration for analysis.
-
Inject the sample into the HPLC or UPLC-MS system.
-
-
Advantages:
-
Provides quantitative data on the consumption of starting materials and the formation of products and byproducts.[12]
-
Mass spectrometry detection offers confident identification of intermediates and side products.[11][13]
-
UPLC offers very fast analysis times, often under two minutes per sample.[11][14]
-
Q3: Is TLC a reliable method for monitoring these reactions?
Thin Layer Chromatography (TLC) is a simple, fast, and cost-effective technique for qualitative reaction monitoring.[5][15][16] It is excellent for quickly assessing the presence or absence of the starting material. However, it has limitations:
-
Co-elution: The product and starting material may have very similar Rf values, making it difficult to distinguish between them.
-
Byproduct Obscurity: Minor byproducts may not be visible, and some compounds may not be UV-active.
-
Non-quantitative: TLC does not provide accurate quantitative information.
Despite its limitations, TLC is an invaluable tool for a quick check of reaction progress before committing to more time-consuming analysis like HPLC or NMR.[17]
Q4: Can I use NMR spectroscopy for reaction monitoring?
Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a very powerful tool for monitoring reactions.[9] You can take aliquots at different time points, quench the reaction, remove the solvent, and dissolve the residue in a deuterated solvent for analysis. Alternatively, in-situ NMR is also possible with specialized equipment.
-
Advantages:
-
Provides detailed structural information, allowing for unambiguous identification of reactants, products, and intermediates.
-
Can be made quantitative by adding an internal standard.
-
¹H NMR is particularly useful for tracking the disappearance of specific protons on the starting material and the appearance of new signals from the product.
-
Experimental Protocols & Data Presentation
Protocol 1: General Procedure for Reaction Monitoring by UPLC-MS
-
Sample Preparation:
-
At designated time points (e.g., t = 0, 1h, 2h, 4h, overnight), withdraw approximately 10-20 µL of the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Vortex the vial to ensure homogeneity.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
UPLC-MS Conditions:
-
A generic, fast gradient method is often sufficient for reaction monitoring.
-
Column: A C18 column is a good starting point (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[14]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5-95% B over 1-2 minutes.
-
Flow Rate: 0.5-0.8 mL/min.
-
Detection: UV (e.g., 254 nm) and mass spectrometry (electrospray ionization in positive mode is a good starting point for these nitrogen-containing heterocycles).
-
Table 1: Example Data from UPLC-MS Reaction Monitoring
| Time Point | Starting Material Peak Area | Product Peak Area | Byproduct Peak Area | % Conversion |
| 0 h | 1,500,000 | 0 | 0 | 0% |
| 1 h | 750,000 | 600,000 | 50,000 | 50% |
| 2 h | 200,000 | 1,100,000 | 100,000 | 87% |
| 4 h | 50,000 | 1,200,000 | 120,000 | 97% |
| Overnight | < 5,000 | 1,210,000 | 125,000 | >99% |
Visualizing Workflows
General Workflow for Reaction Monitoring
Caption: A logical workflow for monitoring chemical reactions.
Troubleshooting Logic for Incomplete Palladium Cross-Coupling
Caption: A troubleshooting flowchart for incomplete cross-coupling reactions.
References
-
14 (PubMed)
-
8 (ACS Publications)
-
18 (IntuitionLabs)
-
9 (Chromatography Today)
-
10 (ACS Publications)
-
19 (Spectroscopy Online)
-
20 (Benchchem)
-
21 (SIELC Technologies)
-
11 (Waters Corporation)
-
5 (Pendidikan Kimia)
-
1 (Benchchem)
-
15 (Benchchem)
-
12 (Waters Corporation)
-
16 (ACS Publications)
-
13 (RSC Publishing)
-
4 (Wikipedia)
-
17 (The Royal Society of Chemistry)
-
2 (Benchchem)
-
7 (ACS Publications)
-
3 (Benchchem)
-
6 (Benchchem)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. In situ FTIR reaction analysis of pharmaceutical-related chemistry and processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. lcms.cz [lcms.cz]
- 13. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. intuitionlabs.ai [intuitionlabs.ai]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Separation of 7-Chloro-1,8-naphthyridin-2-amine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
Mass Spectrometry of 2-Chloro-6-iodo-1,8-naphthyridine Derivatives: A Comparative Guide for Researchers
In the landscape of pharmaceutical and materials science research, halogenated heterocyclic compounds are of paramount importance. Among these, 2-chloro-6-iodo-1,8-naphthyridine and its derivatives represent a class of molecules with significant potential, serving as versatile building blocks in the synthesis of novel therapeutic agents and functional materials. The precise characterization of these molecules is a critical step in their development and application, with mass spectrometry standing as an indispensable analytical tool for confirming molecular weight and elucidating structural features.
This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of 2-chloro-6-iodo-1,8-naphthyridine derivatives. We will explore the nuances of different ionization methods, predict characteristic fragmentation patterns based on established principles, and provide detailed experimental protocols to aid researchers in their analytical endeavors.
The Analytical Challenge of Dihalogenated Naphthyridines
The presence of two different halogen atoms, chlorine and iodine, on the 1,8-naphthyridine scaffold presents a unique analytical challenge. The distinct isotopic abundances of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and the monoisotopic nature of iodine (¹²⁷I) create a characteristic isotopic pattern in the mass spectrum that is a key identifier of the molecule.[1][2] Furthermore, the differing bond strengths of the C-Cl and C-I bonds influence the fragmentation pathways, providing valuable structural information. The C-I bond is weaker and more susceptible to cleavage than the C-Cl bond, a factor that will be reflected in the observed fragment ions.
A Comparative Look at Ionization Techniques
The choice of ionization technique is a critical first step in the mass spectrometric analysis of 2-chloro-6-iodo-1,8-naphthyridine derivatives, as it dictates the nature and extent of fragmentation. The selection between "hard" and "soft" ionization methods depends on the analytical goal: structural elucidation versus molecular weight confirmation.
| Ionization Technique | Principle | Fragmentation | Primary Application for 2-Chloro-6-iodo-1,8-naphthyridine |
| Electron Ionization (EI) | High-energy electrons bombard the analyte, causing extensive fragmentation. | Hard | Structural elucidation, library matching. |
| Electrospray Ionization (ESI) | A soft ionization technique that transfers ions from solution to the gas phase with minimal fragmentation. | Soft | Molecular weight determination, analysis of less volatile derivatives. |
| Atmospheric Pressure Chemical Ionization (APCI) | A soft ionization technique suitable for less polar compounds, often complementary to ESI. | Soft | Analysis of derivatives with lower polarity. |
Electron Ionization (EI): A "Hard" Approach for Structural Detail
EI is a classic, high-energy ionization technique that provides rich fragmentation patterns, akin to a molecular fingerprint.[3] For 2-chloro-6-iodo-1,8-naphthyridine, which is expected to be sufficiently volatile and thermally stable for gas chromatography-mass spectrometry (GC-MS), EI is an excellent choice for detailed structural confirmation. The high energy of the electron beam (typically 70 eV) induces reproducible fragmentation, allowing for the identification of key structural motifs. However, the molecular ion peak may be of low abundance or absent altogether due to the extensive fragmentation.
Electrospray Ionization (ESI): A "Soft" Touch for Molecular Weight
In contrast to EI, ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.[4] This makes it the preferred method for unequivocally determining the molecular weight of the parent compound and its less volatile reaction products, which are often analyzed by liquid chromatography-mass spectrometry (LC-MS). Tandem mass spectrometry (MS/MS) can then be employed to induce controlled fragmentation of the protonated molecule, providing structural information.[5][6] A crucial consideration for iodinated compounds in ESI is the potential for in-source deiodination, particularly when using formic acid as a mobile phase additive. This can complicate spectral interpretation and must be carefully monitored.
Predicted Fragmentation Patterns of 2-Chloro-6-iodo-1,8-naphthyridine
Due to the limited availability of published experimental mass spectra for 2-chloro-6-iodo-1,8-naphthyridine, the following fragmentation data is predictive, based on the established fragmentation patterns of halogenated aromatic and heterocyclic compounds.[3][7]
Under Electron Ionization (EI):
The EI mass spectrum is expected to be characterized by a series of fragment ions resulting from the sequential loss of the halogen atoms and cleavage of the naphthyridine ring. The weaker C-I bond is predicted to cleave first.
| Predicted m/z | Ion Formula | Proposed Fragmentation Pathway |
| 304/306 | [C₈H₄ClIN₂]⁺ | Molecular ion (M⁺) with characteristic 3:1 isotopic pattern for one chlorine atom. |
| 177/179 | [C₈H₄ClN₂]⁺ | Loss of an iodine radical (I•) from the molecular ion. |
| 142 | [C₈H₄N₂]⁺ | Loss of a chlorine radical (Cl•) from the [M-I]⁺ ion. |
| 127 | [C₇H₃N₂]⁺ | Loss of HCN from the [M-I-Cl]⁺ ion. |
| 115 | [C₇H₃N]⁺ | Loss of N₂ from the [M-I-Cl]⁺ ion. |
Under Electrospray Ionization with Tandem MS (ESI-MS/MS):
In ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺. Fragmentation will be induced via collision-induced dissociation (CID) in a tandem mass spectrometer.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |
| 305/307 | 178/180 | Loss of iodine (I) |
| 305/307 | 269 | Loss of HCl |
| 178/180 | 143 | Loss of HCl from the [M+H-I]⁺ ion |
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathway of 2-chloro-6-iodo-1,8-naphthyridine under electron ionization.
Caption: Predicted EI fragmentation of 2-chloro-6-iodo-1,8-naphthyridine.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following detailed experimental protocols are provided as a starting point for the analysis of 2-chloro-6-iodo-1,8-naphthyridine and its derivatives.
Protocol 1: GC-MS Analysis using Electron Ionization (EI)
This protocol is ideal for the analysis of the parent compound and other volatile, thermally stable derivatives.
-
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source (e.g., a quadrupole or ion trap analyzer).
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.
-
-
GC Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio).
-
Injector Temperature: 280 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
Acquisition Mode: Full scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) can be used for quantitative analysis of target compounds.
-
Protocol 2: LC-MS/MS Analysis using Electrospray Ionization (ESI)
This protocol is recommended for the analysis of less volatile, more polar, or thermally labile derivatives of 2-chloro-6-iodo-1,8-naphthyridine.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.
-
Tandem Mass Spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an Electrospray Ionization (ESI) source.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase composition.
-
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B.
-
1-10 min: 5% to 95% B.
-
10-12 min: 95% B.
-
12-12.1 min: 95% to 5% B.
-
12.1-15 min: 5% B (re-equilibration).
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
MS1 Scan: Scan from m/z 100 to 500 to identify the protonated molecule.
-
MS/MS: Select the [M+H]⁺ ion as the precursor and apply a range of collision energies (e.g., 10-40 eV) to obtain fragment ion spectra.
-
Conclusion
The mass spectrometric analysis of 2-chloro-6-iodo-1,8-naphthyridine derivatives is a multifaceted task that requires a thoughtful selection of analytical techniques. While GC-MS with electron ionization provides unparalleled detail for structural elucidation of the parent compound and its volatile analogs, LC-MS with electrospray ionization is indispensable for the characterization of a broader range of derivatives, particularly those arising from synthetic modifications. By understanding the fundamental principles of ionization and fragmentation, and by implementing robust experimental protocols, researchers can confidently utilize mass spectrometry to advance their work with this important class of molecules.
References
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). Molecules. [Link]
-
Tandem Mass Spectroscopy in Diagnosis and Clinical Research. (2015). Indian Journal of Clinical Biochemistry. [Link]
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2021). The Journal of Organic Chemistry. [Link]
-
Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (2001). The Clinical Biochemist Reviews. [Link]
-
What is the difference of spectra of EI-MS and ESI-MS/MS?. (2021). Chemistry Stack Exchange. [Link]
-
synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. (2008). Defense Technical Information Center. [Link]
-
Tandem Mass Spectrometers. Biocompare. [Link]
-
1,8-Naphthyridine. NIST WebBook. [Link]
-
High-speed on-line LC-MS/MS analysis of pharmaceuticals in the environment using overlapping injections. (2015). Shimadzu. [Link]
-
Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). (2020). LCGC International. [Link]
-
2.7: 2.7 Mass Spectrometry of Some Common Functional Groups. (2025). Chemistry LibreTexts. [Link]
-
Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. (2021). Frontiers in Chemistry. [Link]
-
MS-Based Analytical Techniques: Advances in Spray-Based Methods and EI-LC-MS Applications. (2017). Journal of Analytical Methods in Chemistry. [Link]
-
Tandem Quadrupole/Time-of-Flight Instrument for Mass Spectrometry/Mass Spectrometry. The Scripps Center for Metabolomics and Mass Spectrometry. [Link]
-
Ion fragmentation of small molecules in mass spectrometry. (2010). SlideShare. [Link]
-
mass spectroscopy.pdf. Organic Chemistry. [Link]
-
Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. (2011). Molecules. [Link]
-
High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Tandem Mass Spectrometry-Based Profiling Reveals Anthocyanin Profile Alterations in Berries of Hybrid Muscadine Variety FLH 13-11 in Two Continuous Cropping Seasons. (2024). International Journal of Molecular Sciences. [Link]
-
Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (2000). Rapid Communications in Mass Spectrometry. [Link]
-
. Royal Society of Chemistry. [Link]
-
2-Chloro-1,8-naphthyridine-3-carboxylic acid ethyl ester. SpectraBase. [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015). RSC Publishing. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. kud.ac.in [kud.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. 1,8-Naphthyridine [webbook.nist.gov]
Comparative study of Suzuki vs Stille coupling for 1,8-naphthyridines
The 1,8-naphthyridine scaffold is a highly privileged structure in medicinal chemistry and coordination chemistry, featuring bidentate nitrogen atoms that serve as excellent hydrogen bond acceptors and metal-chelating centers. Functionalization of this core via transition-metal-catalyzed cross-coupling is paramount for developing biological inhibitors, photoluminescent materials, and advanced dinucleating ligands. However, the intrinsic basicity and chelating ability of the 1,8-naphthyridine core pose unique challenges to palladium catalysis, often leading to catalyst deactivation or "poisoning."
This guide provides a deep-dive comparative analysis of the Suzuki-Miyaura and Stille cross-coupling methodologies applied specifically to 1,8-naphthyridines, detailing the mechanistic causality behind experimental design, robust self-validating protocols, and empirical yield data.
Mechanistic Causality: Overcoming Naphthyridine Coordination
Both Suzuki and Stille couplings rely on the fundamental
-
Suzuki-Miyaura Coupling : Suzuki coupling requires a basic activator (e.g.,
, ) to form the highly nucleophilic boronate complex, which facilitates the transmetalation step. Because the 1,8-naphthyridine core aggressively competes with the substrate for palladium coordination, bulky, electron-rich ligands like S-Phos or XPhos must be deployed. These ligands prevent the formation of off-cycle -naphthyridine dead-end complexes, pushing the equilibrium toward oxidative addition[2]. -
Stille Coupling : Stille coupling excels when the 1,8-naphthyridine bears base-sensitive functional groups (such as esters or sensitive
-protons) that would degrade under Suzuki conditions. Organostannanes undergo transmetalation under strictly neutral conditions. While highly tolerant of complex functionalization, Stille couplings on 1,8-naphthyridines often suffer from lower yields due to competing proto-destannylation and the difficulty of purging cytotoxic organotin byproducts from the Lewis basic product[3].
Decision matrix for selecting cross-coupling pathways in 1,8-naphthyridine synthesis.
Performance Data & Reaction Comparison
The table below consolidates literature-reported reaction conditions and empirical outcomes for substituting the 1,8-naphthyridine core. Suzuki-Miyaura consistently demonstrates superior yields for standard arylations, whereas Stille remains the fallback for sterically demanding heteroarylations where organoborons fail to transmetalate efficiently.
| Coupling Method | Substrate | Catalyst & Reagents | Conditions | Yield (%) |
| Suzuki-Miyaura | 2,7-dichloro-1,8-naphthyridine | Aryl- | 1,4-Dioxane, 100 °C, 20h | ~90%[2] |
| Suzuki-Miyaura | 2-triflyl-1,8-naphthyridine | Aryl- | Toluene/EtOH, 80 °C | 77–89%[4] |
| Stille | 2-chloro-7-methyl-1,8-naphthyridine | 2-Pyridyl- | THF/Toluene, Reflux | ~50%[3] |
| Stille | Thieno-fused 1,8-naphthyridine | Vinyl- | DMF, 90 °C, 12h | 67–85%[5] |
Step-by-Step Experimental Methodologies
Both methodologies require rigorous exclusion of oxygen. Because the products are structurally pre-disposed to bind trace metals, the workup protocols have been engineered as self-validating systems to ensure analytical purity.
Protocol 1: Suzuki-Miyaura Arylation of 2,7-Dichloro-1,8-naphthyridine
This protocol utilizes a highly active
-
Setup : To an argon-flushed Schlenk flask or pressure tube, add
(2.5 mol%), S-Phos ligand (10 mol%), 2,7-dichloro-1,8-naphthyridine (1.0 equiv.), and the respective arylboronic acid (3.0 equiv.)[2]. -
Base Addition : Add anhydrous
(3.0 equiv.). The use of over improves the solubility of the active boronate in non-polar solvent mixtures[2]. -
Reaction : Suspend the mixture in anhydrous 1,4-dioxane. Seal the tube and heat to 100 °C for 20 hours with vigorous stirring[2].
-
Self-Validation (TLC) : Take a 10 µL aliquot, dilute in
, and spot on silica TLC. Diaryl-1,8-naphthyridine products (particularly those with electron-donating groups like 4-methoxyphenyl) exhibit strong fluorescence under 365 nm UV light, validating successful double-coupling[2]. -
Workup & Purification : Cool to room temperature, quench with
, and extract with . The organic layer is dried over , concentrated, and purified via flash column chromatography (hexane/ )[2].
Protocol 2: Stille Heteroarylation of 2-Chloro-7-methyl-1,8-naphthyridine
Utilized to synthesize complex unsymmetrical PNNN ligands where boronic acids undergo rapid protodeboronation[3].
-
Setup : In a glovebox or under strict argon flow, combine 2-chloro-7-methyl-1,8-naphthyridine (1.0 equiv.),
(5 mol%), and 2-(tributylstannyl)pyridine (1.2 equiv.)[3]. -
Reaction : Dissolve in anhydrous THF or Toluene. Heat at reflux (80–110 °C) for 18 hours.
-
Strategic Quenching : Critical Causality Step. Standard aqueous quenching often leads to severe emulsion and purification problems due to the entrapment of tin residues by the basic 1,8-naphthyridine nitrogens. Extinguish the reaction with degassed Ethanol (EtOH) instead of
to bypass this failure mode[3]. -
Tin Scavenging : Stir the crude mixture with a 1M aqueous solution of Potassium Fluoride (KF) for 1 hour. The fluoride coordinates the tributyltin remnants, precipitating them as highly insoluble polymeric
, which can be removed via Celite filtration. -
Self-Validation (NMR) : Post-chromatography, run a
NMR scan. Ensure the complete absence of distinctive multiplets at 0.8–1.6 ppm, verifying that cytotoxic tributyltin residues have been fully cleared from the naphthyridine ligand.
Self-validating experimental workflow for Pd-catalyzed naphthyridine coupling.
Conclusion
For routine library synthesis and early-stage drug development, Suzuki-Miyaura cross-coupling remains the superior methodology for 1,8-naphthyridines due to its green profile, operational simplicity, and exceptionally high yields[2][4]. However, Stille coupling maintains a critical niche in advanced ligand design and total synthesis, where the strict neutral conditions prevent the degradation of fragile substrates—provided researchers leverage targeted quenching methods (like EtOH/KF) to clear organotin toxicity[3][5].
References
-
[4] Mohammed, S., & Khalid, M. "A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction." ResearchGate (2019). Available at:[Link]
-
[3] "Ruthenium, copper and ruthenium-copper complexes of an unsymmetrical phosphino pyridyl 1,8-naphthyridine PNNN ligand." ChemRxiv. Available at:[Link]
-
[5] "Product Class 8: Naphthyridines." Science of Synthesis, Thieme. Available at:[Link]
-
[1] "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors." PMC (2020). Available at:[Link]
Sources
- 1. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Guide to the Characterization of Reaction Intermediates in the Functionalization of 2-Chloro-6-iodo-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
The 2,6-disubstituted 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1] The strategic functionalization of precursors like 2-chloro-6-iodo-1,8-naphthyridine is paramount in drug discovery programs. Understanding the transient species, or reaction intermediates, that are formed during these transformations is critical for reaction optimization, impurity profiling, and the rational design of novel synthetic pathways.
This guide provides an in-depth technical comparison of methods to characterize the reaction intermediates of 2-Chloro-6-iodo-1,8-naphthyridine. Given the limited direct literature on the intermediates of this specific molecule, this guide synthesizes information from established reaction mechanisms and analogous systems to provide a predictive framework for their characterization. We will explore the plausible intermediates in the synthesis of the parent molecule and its subsequent functionalization via cross-coupling and nucleophilic substitution reactions.
I. Synthesis of 2-Chloro-6-iodo-1,8-naphthyridine: A Mechanistic Overview and Putative Intermediates
A likely synthetic approach would involve the cyclization of a suitably substituted aminopyridine derivative. The intermediates in such a reaction are typically short-lived and not isolated under standard conditions. However, their presence can be inferred through mechanistic studies and by trapping experiments.
Plausible Intermediates in a Friedländer-type Synthesis:
A potential pathway could involve the condensation of a 2-amino-5-iodopyridine derivative with a three-carbon chlorinated building block. The reaction would likely proceed through an initial aldol-type condensation to form a β-hydroxy carbonyl intermediate, which then dehydrates to an enone. Subsequent intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl, followed by aromatization, would yield the 1,8-naphthyridine core.
Caption: Proposed pathway for the synthesis of 2-Chloro-6-iodo-1,8-naphthyridine.
II. Functionalization of 2-Chloro-6-iodo-1,8-naphthyridine and Key Reaction Intermediates
The presence of two different halogen atoms at positions 2 and 6 allows for selective functionalization of the 1,8-naphthyridine core. The iodo group is generally more reactive in palladium-catalyzed cross-coupling reactions, while the chloro group is more susceptible to nucleophilic aromatic substitution under certain conditions.
A. Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig Amination
The Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively.[4] These reactions proceed through a catalytic cycle involving key palladium intermediates.
The Catalytic Cycle and its Intermediates:
The generally accepted mechanism for these reactions involves three main stages:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide to form a palladium(II) intermediate. Given the higher reactivity of the C-I bond, oxidative addition is expected to occur selectively at the 6-position.
-
Transmetalation (Suzuki-Miyaura) or Amine Coordination/Deprotonation (Buchwald-Hartwig): In the Suzuki-Miyaura reaction, the organoboron reagent transfers its organic group to the palladium center. In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.
Caption: Generalized catalytic cycle for Suzuki-Miyaura and Buchwald-Hartwig reactions.
B. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the 1,8-naphthyridine ring system facilitates nucleophilic aromatic substitution, particularly at the 2-position, which is activated by the adjacent nitrogen atom. The reaction proceeds via a two-step addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
III. A Comparative Guide to Characterization Techniques for Reaction Intermediates
The characterization of reactive intermediates is challenging due to their low concentration and short lifetimes. A combination of spectroscopic techniques, often coupled with methods to prolong the intermediate's existence (e.g., low-temperature studies), is typically required.
| Technique | Application for Intermediate Characterization | Advantages | Limitations |
| NMR Spectroscopy | Elucidation of the structure of intermediates. Low-temperature NMR can "freeze" the reaction at the intermediate stage. | Provides detailed structural information. Can be used for quantitative analysis. | Relatively low sensitivity. May not be suitable for very short-lived species at ambient temperature. |
| Mass Spectrometry | Detection and identification of intermediates by their mass-to-charge ratio. ESI-MS is particularly useful for charged intermediates.[5] | High sensitivity. Can detect species at very low concentrations. | Provides no direct structural information about connectivity. Fragmentation patterns can be complex to interpret. |
| IR Spectroscopy | Monitoring the formation and disappearance of functional groups. In-situ IR (e.g., ReactIR) can track the reaction progress in real-time. | Can be used for in-situ monitoring. Provides information about bonding. | Can be difficult to assign specific bands to intermediates in a complex reaction mixture. |
| X-ray Crystallography | Definitive structural characterization of stable or trapped intermediates. | Provides unambiguous structural information. | Requires a stable, crystalline sample of the intermediate, which is often difficult to obtain. |
Predicted Spectroscopic Data for Key Intermediates:
The following table provides predicted spectroscopic data for the plausible intermediates in the functionalization of 2-Chloro-6-iodo-1,8-naphthyridine, based on data from analogous systems.
| Intermediate | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) | Expected m/z (Monoisotopic) |
| Oxidative Addition Complex (Ar-Pd(II)-I) | Aromatic protons of the naphthyridine ring will show downfield shifts due to the electron-withdrawing effect of the Pd(II) center. | The carbon atom bonded to palladium will be significantly deshielded. | [M-I+PdL₂]⁺ |
| Meisenheimer Complex | The proton at the sp³-hybridized carbon where the nucleophile has attacked will show a significant upfield shift compared to the aromatic precursor. | The carbon atom bonded to both the chloro and the nucleophile group will be sp³-hybridized and shielded. | [M+Nu]⁻ |
IV. Experimental Protocols
The following protocols are provided as a starting point for the synthesis and characterization of intermediates of 2-Chloro-6-iodo-1,8-naphthyridine.
Protocol 1: Synthesis of a 2-Substituted-6-iodo-1,8-naphthyridine via SNAr
-
Reaction Setup: To a solution of 2-chloro-6-iodo-1,8-naphthyridine (1 mmol) in a suitable aprotic solvent (e.g., DMF, DMSO) at room temperature, add the desired nucleophile (1.2 mmol) and a non-nucleophilic base (e.g., K₂CO₃, 2 mmol).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Trapping and Characterization of a Meisenheimer Complex by Low-Temperature NMR
-
Sample Preparation: In an NMR tube, dissolve 2-chloro-6-iodo-1,8-naphthyridine (0.05 mmol) in a deuterated solvent that remains liquid at low temperatures (e.g., THF-d₈, CD₂Cl₂).
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material at room temperature.
-
Cooling: Cool the NMR probe to a low temperature (e.g., -78 °C).
-
Addition of Reagents: Using a pre-cooled syringe, add a solution of a strong, non-nucleophilic base (e.g., LDA) followed by the nucleophile to the NMR tube.
-
Spectroscopic Analysis: Immediately acquire a series of ¹H NMR spectra to observe the formation of new species. Look for the characteristic upfield shift of the proton at the site of nucleophilic attack.
-
Warming: Slowly warm the sample to room temperature while acquiring spectra to observe the conversion of the intermediate to the final product.
V. Conclusion
The characterization of reaction intermediates of 2-Chloro-6-iodo-1,8-naphthyridine is a challenging but crucial endeavor for the development of efficient and selective synthetic methodologies. While direct experimental data for the intermediates of this specific molecule are scarce, a robust understanding of established reaction mechanisms allows for the prediction of their structures and spectroscopic properties. By employing a combination of advanced analytical techniques, particularly low-temperature NMR and in-situ monitoring methods, researchers can gain valuable insights into the transient species that govern these important transformations. This knowledge will undoubtedly accelerate the discovery and development of novel 1,8-naphthyridine-based therapeutics.
VI. References
-
(2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. [Link]
-
(2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Synthesis, 49(04), 763-769. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Kumar, M. R., Laxminarayana, E., & Chary, M. T. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. International Journal of Chemical Sciences. [Link]
-
(2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. ResearchGate. [Link]
-
(2022). Synthesis of intermediates for the Buchwald–Hartwig amination. ResearchGate. [Link]
-
Organic Chemistry Portal. 1,8-Naphthyridine synthesis. [Link]
-
(2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]
-
(2002). Preparation of 1-substituted and 1,4-disubstituted derivatives of 2,6- naphthyridine. Semantic Scholar. [Link]
-
(2022). Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. PubMed. [Link]
-
(2021). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. MDPI. [Link]
-
Determination of Mechanism in Chemistry. Trapping Intermediates. [Link]
-
(2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
(2007). Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. Internet Scientific Publications. [Link]
-
Buchwald-Hartwig Amination. Wordpress. [Link]
-
(2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Connect Journals. [Link]
-
(2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry. [Link]
-
(2023). The structure–activity relationships for 1,8-naphthyridine derivatives. ResearchGate. [Link]
-
(2016). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. J. Am. Chem. Soc. [Link]
-
(2017). Synthesis of fused derivatives of 1,8-naphthyridine. ResearchGate. [Link]
-
(2010). Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes. PubMed. [Link]
-
(2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]
-
(2005). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Sumitomo Kagaku. [Link]
-
(2012). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave- activated inverse electron-demand Diels–Alder reactions. Beilstein Journal of Organic Chemistry. [Link]
-
(2020). Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids. Chemical Communications. [Link]
-
(2020). Electronic spectral studies of 2-chloro-6-methylpyridine in various solvents. ResearchGate. [Link]
-
(2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]
-
(2023). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]
-
(2014). Catalytic Activity of a Dimeric Palladacycle of 2-Phenylaniline in Suzuki and Heck Cross-coupling Reactions. Horizon Research Publishing. [Link]
-
(2023). Spectroscopy Data for Undergraduate Teaching. ERIC. [Link]
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. connectjournals.com [connectjournals.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for the Functionalization of 2-Chloro-6-iodo-1,8-naphthyridine
Introduction: The Significance of Functionalized 1,8-Naphthyridines
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. The ability to selectively introduce diverse functional groups at specific positions on the naphthyridine core is paramount for the development of novel therapeutic agents and functional materials. The substrate at the heart of this guide, 2-chloro-6-iodo-1,8-naphthyridine, presents a versatile platform for such synthetic endeavors. The differential reactivity of the C-I and C-Cl bonds allows for sequential and regioselective functionalization, making the choice of an appropriate catalytic system a critical determinant of synthetic success. This guide provides a comparative analysis of leading catalytic systems for the functionalization of this key building block, supported by experimental data and mechanistic insights to empower researchers in their synthetic design.
Understanding the Field: Palladium vs. Copper Catalysis
The two titans of cross-coupling catalysis, palladium and copper, offer distinct advantages and disadvantages for the functionalization of 2-chloro-6-iodo-1,8-naphthyridine. The choice between them is often dictated by the desired transformation (C-C, C-N, or C-O bond formation), the nature of the coupling partner, and considerations of cost and toxicity.[1]
Palladium catalysis is renowned for its broad substrate scope and high catalytic activity, particularly in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[2][3] The development of sophisticated phosphine and N-heterocyclic carbene (NHC) ligands has enabled remarkable control over reactivity and selectivity.[3]
Copper catalysis , historically associated with Ullmann-type couplings, has experienced a renaissance with the development of new ligand systems that facilitate milder reaction conditions.[4][5] It is often a more cost-effective and less toxic alternative to palladium, particularly for C-N bond formation.[1]
The key to selectively functionalizing 2-chloro-6-iodo-1,8-naphthyridine lies in the inherent difference in the carbon-halogen bond strengths (C-I < C-Br < C-Cl). This allows for the preferential activation of the C-I bond at the C6 position under milder conditions, leaving the C-Cl bond at the C2 position available for subsequent transformations.
Comparative Analysis of Catalytic Systems for C-C Bond Formation
Carbon-carbon bond-forming reactions are fundamental for elaborating the 1,8-naphthyridine core. The Suzuki-Miyaura and Sonogashira couplings are the most prominent methods for introducing aryl, heteroaryl, vinyl, and alkynyl moieties.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Aryl-Vinyl Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for creating C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2-chloro-6-iodo-1,8-naphthyridine | Arylboronic acid | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85-95 | [6] (representative) |
| PdCl₂(dppf) | 2-chloro-6-iodo-1,8-naphthyridine | Vinylboronic acid | Na₂CO₃ | Dioxane/H₂O | 80 | 8 | ~90 | [6] (representative) |
| Pd/C | 2-chloro-6-methoxypyridine | Phenylboronic acid | K₃PO₄ | NMP/H₂O | 120 | 4 | 90 | [7] |
Expertise & Experience: The use of Pd(PPh₃)₄ is a classic choice, offering good reliability for a range of arylboronic acids. For more challenging couplings or to enhance reaction rates, catalysts with more sophisticated ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are often employed. The electron-rich and bulky nature of these ligands facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. Heterogeneous catalysts like Pd/C offer the advantage of easy separation and recycling, which is particularly beneficial in industrial settings.[7]
Experimental Protocol: Suzuki-Miyaura Coupling
A Schlenk tube is charged with 2-chloro-6-iodo-1,8-naphthyridine (1.0 mmol), the corresponding boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol). The tube is evacuated and backfilled with argon three times. Degassed toluene (5 mL) and water (1 mL) are added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). The mixture is heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling
Sources
- 1. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov [science.gov]
- 7. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
Safety Operating Guide
In-Depth Technical Guide: Personal Protective Equipment for Handling 2-Chloro-6-iodo-1,8-naphthyridine
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 2-Chloro-6-iodo-1,8-naphthyridine. As a halogenated heterocyclic aromatic compound, this substance and its analogues require a stringent and well-understood safety protocol.[1][2] The guidance herein is synthesized from established safety data for structurally related chemicals and authoritative laboratory safety standards to ensure a comprehensive margin of safety.
Hazard Assessment: The Rationale for Caution
While a specific, comprehensive toxicological profile for 2-Chloro-6-iodo-1,8-naphthyridine is not extensively documented in public literature, its chemical structure provides critical insights into its potential hazards. The molecule belongs to the 1,8-naphthyridine family, known for a wide range of biological activities.[2] The presence of chloro- and iodo- functional groups on an aromatic scaffold necessitates handling it as a compound with the potential for:
-
Acute Toxicity: Similar halogenated heterocyclic compounds are classified as harmful if swallowed, inhaled, or in contact with skin.[3][4][5]
-
Irritation: It is prudent to assume the compound is a skin, eye, and respiratory tract irritant.[3][4][6][7][8] Direct contact can cause irritation or chemical burns, while inhalation of dust or aerosols may lead to respiratory discomfort.
-
Unknown Long-Term Effects: Some complex halogenated aromatic compounds are suspected carcinogens or have other long-term health effects.[9][10] Until data proves otherwise, an "as low as reasonably achievable" (ALARA) exposure principle is paramount.
-
Hazardous Decomposition: In the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), hydrogen chloride (HCl), and hydrogen iodide (HI).[6][9][11]
This assessment mandates that Personal Protective Equipment (PPE) is not merely a recommendation but a critical component of a holistic safety strategy, secondary only to robust engineering controls.
The First Line of Defense: Engineering Controls
Before any discussion of PPE, it is critical to state that PPE is the last line of defense. The primary method for exposure control is the use of proper engineering controls.
-
Chemical Fume Hood: All handling of 2-Chloro-6-iodo-1,8-naphthyridine, including weighing, preparing solutions, and running reactions, must be performed inside a properly functioning and certified chemical fume hood.[11][12] This is non-negotiable. The hood contains vapors and dust, pulling them away from the user's breathing zone.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[11][13]
Core PPE Protocol: A Head-to-Toe Approach
The selection of PPE must be deliberate, with an understanding of the protection offered by different materials against the specific hazards of halogenated organic compounds.
Hand Protection: The Critical Barrier
Aromatic and halogenated hydrocarbons are known to attack many standard glove materials.[14] Therefore, a single pair of thin examination gloves is insufficient.
-
Recommended Practice: Double-gloving is mandatory. This practice significantly reduces the risk of exposure due to undetected pinholes, tears, or chemical permeation.
-
Material Selection: The inner glove can be a standard nitrile examination glove. The outer glove should be a material with high resistance to a broad range of organic solvents.
| Glove Material | Recommended Use | Advantages | Disadvantages |
| Nitrile | Inner glove; incidental contact | Excellent dexterity and good general chemical resistance.[15] | Poor resistance to halogenated solvents, ketones, and esters with extended contact.[16] |
| Neoprene | Outer glove; good for extended work | Medium chemical and physical resistance; good for acids, bases, and alcohols.[16] | Poor for halogenated and aromatic hydrocarbons.[16] |
| Butyl Rubber | Outer glove; high-risk operations | Excellent for highly corrosive acids, ketones, and esters. | Poor against halogenated hydrocarbons and chlorinated solvents.[15][16] |
| Viton® (Fluoroelastomer) | Outer glove; excellent for extended contact | Good for chlorinated and aromatic solvents. | Poor physical properties (cuts/abrasions) and poor against some ketones.[16] |
Field Insight: For most bench-scale operations involving this compound in common solvents like DMSO or DMF, a double-gloving strategy with two pairs of nitrile gloves is a common and acceptable practice, provided the gloves are changed immediately upon known contact or every 30-60 minutes.[17] For larger quantities or tasks with a higher splash risk, an outer glove of neoprene or Viton® should be considered. Always inspect gloves for damage before use.[10]
Eye and Face Protection: Preventing Irreversible Damage
Given that related compounds cause serious eye irritation, robust protection is essential.[4][8][18]
-
Minimum Requirement: ANSI Z87.1 compliant safety glasses with integrated side shields.[19]
-
Recommended Standard: Chemical splash goggles that form a seal around the eyes. This provides superior protection from splashes, dust, and vapors.
-
Maximum Protection: For tasks involving larger volumes (>1 L) or a significant risk of splashing or pressure release, a full-face shield must be worn over chemical splash goggles.[19][20]
Body Protection: Shielding the Skin
-
Laboratory Coat: A flame-resistant (FR) lab coat is required. Avoid synthetic clothing like polyester, which can melt and fuse to the skin in a fire.[19] The lab coat should be buttoned completely and have long sleeves.
-
Apparel: Full-length pants and closed-toe, closed-heel shoes are mandatory.[12][15] No part of the leg or foot should be exposed.
-
Chemical Apron: When handling significant quantities of solutions or performing transfers that pose a splash hazard, a chemical-resistant apron worn over the lab coat is recommended.[15]
Respiratory Protection: A Contingency, Not a Standard
All work should be conducted in a fume hood to eliminate the need for respiratory protection.[15] However, in the rare event of an engineering control failure or a large spill, respiratory protection is vital.
-
For Solids/Dusts: If weighing the powder outside of a containment system (not recommended), a NIOSH-approved N95 respirator is the minimum requirement.
-
For Vapors/Spills: For emergency response, personnel must use a respirator with combination organic vapor/acid gas cartridges.[9]
-
Important: Use of respiratory protection requires enrollment in your institution's formal respiratory protection program, which includes fit-testing and medical clearance.[15]
Operational and Disposal Plans
Proper procedure does not end with selecting the right PPE; it extends to how it is used and disposed of.
Step-by-Step Handling Workflow
-
Preparation: Designate a specific area within the fume hood for the procedure. Gather all necessary equipment and reagents. Ensure a dedicated hazardous waste container is present in the hood.
-
Donning PPE: Put on PPE in the following order: closed-toe shoes, long pants, inner gloves, lab coat, outer gloves (cuff pulled over lab coat sleeve), and finally, eye/face protection.
-
Execution: Perform all manipulations well inside the fume hood, keeping the sash at the lowest practical height.
-
Post-Handling: After the procedure, wipe down the work area. Dispose of all contaminated disposables (e.g., pipette tips, weighing paper, contaminated gloves) directly into the designated sealed hazardous waste container inside the hood.
-
Doffing PPE: Remove PPE slowly and deliberately at the exit of the lab to prevent contamination of clean areas. Remove in the order: outer gloves, face shield/goggles, lab coat, and finally inner gloves.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[12]
Caption: Decision workflow for selecting appropriate PPE.
Spill and Emergency Plan
-
Minor Spill (in fume hood): Absorb with an inert material (e.g., vermiculite, sand). Using non-sparking tools, collect the absorbed material and place it in the sealed hazardous waste container. Decontaminate the area with a suitable solvent, followed by soap and water.
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and your institution's Environmental Health & Safety (EH&S) department. Prevent entry to the area. Only trained emergency responders with appropriate respiratory protection should clean up the spill.
-
Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention.
-
Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[11] Seek immediate medical attention.
-
Inhalation: Move to fresh air. Seek immediate medical attention.[5]
-
Waste Disposal Protocol
Under no circumstances should 2-Chloro-6-iodo-1,8-naphthyridine or its solutions be disposed of down the drain.[12] Halogenated organic compounds are considered hazardous waste and require special disposal procedures.
-
Segregation: All waste containing this compound (solid waste, solutions, contaminated PPE) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[12]
-
Container Type: Use a chemically compatible container (e.g., polyethylene for solvents) that can be tightly sealed.[12] Avoid metal cans, as halogenated solvents can degrade to form acids that corrode metal.[12]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.
-
Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal.
By adhering to these rigorous engineering controls, PPE protocols, and operational plans, you can effectively minimize the risks associated with handling 2-Chloro-6-iodo-1,8-naphthyridine, ensuring a safe and productive research environment.
References
- Personal Protective Equipment Selection Guide. (2015, July 22). University of California, Riverside, Environmental Health & Safety.
- Identification of the substance/preparation and the company/undertaking - Medline. Medline Industries.
- Safety data sheet - BASF. (2026, March 6). BASF.
- Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015, July 2). New Mexico State University.
- Personal Protective Equipment: Hands. (2024, May 10). San José State University, Environmental Health & Safety.
- Personal Protective Equipment | US EPA. (2025, September 12). United States Environmental Protection Agency.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- safety data sheet - sc-205. (2015, August 7). Santa Cruz Biotechnology.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
- Safety Data Sheet - MedchemExpress.com. (2025, August 4). MedchemExpress.
- Safety Data Sheet - CymitQuimica. (2024, December 19). CymitQuimica.
- Material Safety Data Sheet - Chemgroup. Chemgroup.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 23). Sigma-Aldrich.
- Safety Data Sheet - TargetMol. TargetMol.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention.
- SAFETY DATA SHEET - Fisher Scientific. (2014, May 22). Fisher Scientific.
- Flame Resistant PPE | Department of Chemistry and Biochemistry. University of Arizona.
- Halogenated Solvents. University of Washington, Environmental Health & Safety.
- SAFETY DATA SHEET - Merck Millipore. Merck Millipore.
- 4-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine - AK Scientific, Inc. AK Scientific, Inc..
- Safety Data Sheet - macherey-nagel. (2025, May 23). Macherey-Nagel.
- SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
- 2-Amino-7-chloro-1,8-naphthyridine SDS, 15944-33-9 Safety Data Sheets - ECHEMI. ECHEMI.
- 2-Chloro-1,8-naphthyridine | 15936-10-4 - Sigma-Aldrich. Sigma-Aldrich.
- SAFETY DATA SHEET. AFG Bioscience LLC.
- 2-Chloro-1,8-naphthyridine | C8H5ClN2 | CID 5152838 - PubChem. National Center for Biotechnology Information.
-
EFFICIENT SYNTHESIS AND BIOLOGICAL PROPERTIES OF 6-ARYL-10-CHLORO-8- IODO-12H-[15][21] NAPHTHYRIDINO [2,1-b] QUINAZOLIN-12-ONES. Connect Journals. Retrieved from
- PSFC Halogenated Solvents. Massachusetts Institute of Technology.
- University of Pittsburgh Safety Manual EH&S Guideline Number: 04-028. (2013, February 1). University of Pittsburgh.
- 2-Chloro-6-iodo-pyridine AldrichCPR 258506-66-0 - Sigma-Aldrich. Sigma-Aldrich.
- Antimicrobial Activity of Naphthyridine Derivatives. (2024, December 17). MDPI.
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2015, December 15). PubMed.
- 1,8-Naphthyridine synthesis. Organic Chemistry Portal.
- A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Organic Syntheses.
- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students | Journal of Chemical Education. (2022, June 15). ACS Publications.
- A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry (RSC Publishing).
- In-Depth Technical Guide: Physicochemical Properties of 2-Amino-5-chloro-1,8-naphthyridine. Benchchem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. download.basf.com [download.basf.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. aksci.com [aksci.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. chemgroup.se [chemgroup.se]
- 14. safety.nmsu.edu [safety.nmsu.edu]
- 15. research.arizona.edu [research.arizona.edu]
- 16. sjsu.edu [sjsu.edu]
- 17. pppmag.com [pppmag.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.ohio-state.edu]
- 20. epa.gov [epa.gov]
- 21. files.dep.state.pa.us [files.dep.state.pa.us]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
